Chemical structure and molecular weight of 1,6-Bis(2-propoxyethyl) hexanedioate
Technical Monograph: 1,6-Bis(2-propoxyethyl) Hexanedioate Abstract This technical guide provides an in-depth analysis of 1,6-Bis(2-propoxyethyl) hexanedioate, a specialized diester utilized primarily as a plasticizer and...
Abstract
This technical guide provides an in-depth analysis of 1,6-Bis(2-propoxyethyl) hexanedioate, a specialized diester utilized primarily as a plasticizer and high-boiling solvent in polymer chemistry. By synthesizing the structural rigidity of an adipate core with the solvating flexibility of glycol ether wings, this molecule offers unique performance characteristics in polyvinyl chloride (PVC) and polyvinyl butyral (PVB) applications. This monograph details its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods.
Molecular Identity & Structural Analysis
1,6-Bis(2-propoxyethyl) hexanedioate belongs to the family of glycol ether adipates. Its structure is characterized by a central aliphatic chain (hexanedioic acid moiety) flanked by two ether-alcohol groups esterified at the termini. This "dumbbell" configuration imparts both lipophilicity (from the alkyl chains) and polarity (from the ether linkages), making it an effective coalescent and plasticizer.
Nomenclature & Identification
IUPAC Name: 1,6-Bis(2-propoxyethyl) hexanedioate
Common Name: Bis(2-propoxyethyl) adipate[1][2][3][4]
CAS Number: 310398-47-1 (Note: Registry numbers may vary by vendor; structure is the definitive identifier).
Molecular Formula: C₁₆H₃₀O₆
SMILES: CCCOCCOC(=O)CCCCC(=O)OCCOCCC
Structural Breakdown & Molecular Weight
The molecular weight is calculated based on the esterification of one mole of adipic acid with two moles of 2-propoxyethanol, releasing two moles of water.
Adipic Acid Moiety (C₆H₈O₂): Contributes the central carbonyl backbone.
2-Propoxyethyl Moiety (C₅H₁₁O): Contributes the flexible ether wings.
The physical behavior of 1,6-Bis(2-propoxyethyl) hexanedioate is intermediate between its ethoxy (DEEA) and butoxy (DBEA) homologs. This positioning allows for a balance between volatility and solvating power.
The synthesis follows a classic Fischer esterification pathway. The reaction is equilibrium-controlled, requiring the continuous removal of water to drive the yield.
Reaction Mechanism
Experimental Workflow
Reagents:
Adipic Acid (1.0 eq): High purity (>99%).
2-Propoxyethanol (2.2 eq): Slight excess to push equilibrium.
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5-1.0 wt%) or Sulfuric Acid.
Entrainer: Toluene or Xylene (for azeotropic water removal).
Procedure:
Charging: Load adipic acid, 2-propoxyethanol, and solvent into a reactor equipped with a Dean-Stark trap.
Catalysis: Add p-TSA.
Reflux: Heat to reflux (approx. 110-140°C depending on solvent). Monitor water collection in the trap.
Completion: Reaction is complete when water evolution ceases and Acid Value (AV) drops below 2 mg KOH/g.
Neutralization: Wash with dilute Na₂CO₃ to remove residual acid/catalyst.
Distillation: Remove solvent and excess alcohol under vacuum.
Figure 2: Synthesis Process Flow
Analytical Characterization
Verification of the chemical structure is critical for quality control in drug development and polymer formulation.
Infrared Spectroscopy (FTIR)
C=O Stretch: Strong band at 1735–1740 cm⁻¹ (Ester carbonyl).
C-O-C Stretch: Bands at 1100–1300 cm⁻¹ (Ether and Ester C-O).
C-H Stretch: 2850–2960 cm⁻¹ (Aliphatic chains).
Absence: No broad O-H stretch (3200–3500 cm⁻¹), indicating complete esterification.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
δ 0.9 ppm (t): Terminal methyl groups of the propyl chain.
δ 1.6 ppm (m): Methylene protons of the propyl chain.
m/z 129: Adipate half-ester fragment (characteristic of adipates).
m/z 146: Adipic acid fragment rearrangement.
Applications & Toxicology
Industrial Applications
Plasticizer: Specifically for PVC and PVB resins, offering improved low-temperature flexibility compared to standard phthalates. The ether oxygen atoms increase compatibility with polar polymers.
Coalescent: Used in water-based latex paints to facilitate film formation.
Solvent: High-boiling solvent for inks and agricultural formulations.
Safety Profile
Toxicology: Generally considered low toxicity, similar to other adipate esters (e.g., DEHA).
Handling: Standard PPE (gloves, goggles) required. Avoid inhalation of mists.
Environmental: Biodegradable; however, release into water systems should be minimized due to potential aquatic toxicity of glycol ethers.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101278757, 1,6-Bis(2-propoxyethyl) hexanedioate. Retrieved from [Link]
Wypych, G. (2017). Handbook of Plasticizers. 3rd Edition. ChemTec Publishing. (General reference for adipate plasticizer properties).[5][6][7][8][9]
European Chemicals Agency (ECHA). Registration Dossier for Adipic Acid Esters.[10] (Reference for toxicological profiles of homologous series).
An In-depth Technical Guide to 1,4-Bis(3-aminopropyl)piperazine (CAS 7209-38-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 1,4-Bis(3-aminopropyl)piperazine (BAPP), CAS 7209-38-3, is a versatile diamine that has garnered significant interest in the scientif...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(3-aminopropyl)piperazine (BAPP), CAS 7209-38-3, is a versatile diamine that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a central piperazine ring flanked by two aminopropyl arms, imparts a combination of rigidity and flexibility, making it an invaluable scaffold for the synthesis of a diverse array of bioactive molecules and functional polymers.[1][2] In the realm of drug discovery, BAPP serves as a crucial building block for the development of novel therapeutic agents targeting a range of conditions, including neurodegenerative diseases and cancer.[1][3][4] Its ability to be readily functionalized at the terminal amino groups allows for the systematic modulation of physicochemical and pharmacological properties, a key consideration in lead optimization. This guide provides a comprehensive overview of the physical and chemical properties, safety and handling, spectroscopic data, and key applications of 1,4-Bis(3-aminopropyl)piperazine, with a focus on its utility in pharmaceutical research and development.
Physical and Chemical Properties
1,4-Bis(3-aminopropyl)piperazine is typically a colorless to pale-yellow liquid at room temperature.[5][6] It is characterized by its amine-like odor and is fully miscible in water.[5][7] The presence of multiple nitrogen atoms contributes to its polar nature and its ability to participate in hydrogen bonding.[5]
The structural elucidation of 1,4-Bis(3-aminopropyl)piperazine and its derivatives relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Spectral data for 1,4-Bis(3-aminopropyl)piperazine is available and can be used to confirm the presence of the aminopropyl and piperazine protons.[9][11]
¹³C NMR: The carbon spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[9]
Infrared (IR) Spectroscopy
FTIR spectra of 1,4-Bis(3-aminopropyl)piperazine are available and can be used to identify the characteristic vibrational frequencies of the N-H and C-N bonds.[9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry data for 1,4-Bis(3-aminopropyl)piperazine is available through the NIST WebBook, providing information on its fragmentation pattern.[12]
Safety and Handling
1,4-Bis(3-aminopropyl)piperazine is a corrosive material and a powerful irritant to the skin, eyes, and mucous membranes.[6] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Hazard Statement
Precautionary Statement
H314: Causes severe skin burns and eye damage.[13]
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[13]
H412: Harmful to aquatic life with long lasting effects.[9]
P273: Avoid release to the environment.
First Aid Measures:
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10]
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is noted to be air sensitive.[7]
Applications in Drug Development
The unique chemical architecture of 1,4-Bis(3-aminopropyl)piperazine makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise in a variety of therapeutic areas.
Neurodegenerative Diseases
Derivatives of 1,4-bis(3-aminopropyl)piperazine have been investigated for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[3][14] The piperazine core is a common motif in centrally active drugs, and its modification with aminopropyl side chains allows for the introduction of various pharmacophoric groups. These derivatives have been designed to modulate the processing of amyloid precursor protein (APP), a key protein involved in the pathology of Alzheimer's disease.[3] Some compounds have been shown to reduce the production of neurotoxic amyloid-β peptides.[3] Furthermore, novel multi-target piperazine-based compounds have been developed that show potential in preventing both amyloid deposition and neurofibrillary tangles, the two pathological hallmarks of Alzheimer's disease.[15][16]
Anticancer Therapy
In the field of oncology, 1,4-Bis(3-aminopropyl)piperazine has been utilized in the development of multifunctional cationic polyurethanes designed for non-viral cancer gene therapy. These polymers can form complexes with DNA (polyplexes) and deliver genetic material to cancer cells. The protonatable amino groups of the BAPP moiety are crucial for buffering the endosomal pH, which facilitates the release of the genetic payload into the cytoplasm.
Antimalarial Agents
Researchers have synthesized and evaluated derivatives of 1,4-bis(3-aminopropyl)piperazine for their activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[17][18] These compounds have been designed to inhibit the formation of β-hematin, a crucial detoxification product for the parasite.[17]
Experimental Protocol: Synthesis of a 1,4-Bis(3-aminopropyl)piperazine Derivative
The following is a representative protocol for the synthesis of a derivative of 1,4-Bis(3-aminopropyl)piperazine, adapted from the literature for the preparation of compounds with potential therapeutic applications.[3][14] This protocol describes a reductive amination reaction, a common method for modifying the primary amino groups of BAPP.
Objective: To synthesize N,N'-bis(cyclohexylmethyl)-1,4-bis(3-aminopropyl)piperazine.
Materials:
1,4-Bis(3-aminopropyl)piperazine
Cyclohexanecarboxaldehyde
Sodium borohydride (NaBH₄)
Methanol
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (5.0 mmol) of 1,4-Bis(3-aminopropyl)piperazine in 20 mL of methanol.
Aldehyde Addition: To the stirred solution, add 1.23 g (11.0 mmol, 2.2 equivalents) of cyclohexanecarboxaldehyde dropwise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The formation of the intermediate imine can be monitored by thin-layer chromatography (TLC).
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add 0.42 g (11.0 mmol, 2.2 equivalents) of sodium borohydride in small portions over 15 minutes.
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
Work-up:
a. Quench the reaction by the slow addition of 10 mL of water.
b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
c. Dilute the residue with 50 mL of dichloromethane and wash with 2 x 25 mL of saturated aqueous sodium bicarbonate solution.
d. Separate the organic layer and dry it over anhydrous magnesium sulfate.
Purification:
a. Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
b. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N'-bis(cyclohexylmethyl)-1,4-bis(3-aminopropyl)piperazine.
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a 1,4-Bis(3-aminopropyl)piperazine derivative via reductive amination.
Caption: Synthetic workflow for a 1,4-Bis(3-aminopropyl)piperazine derivative.
Conclusion
1,4-Bis(3-aminopropyl)piperazine is a cornerstone building block in modern synthetic chemistry, offering a versatile platform for the creation of complex molecules with significant biological activity. Its utility in the development of treatments for neurodegenerative diseases, cancer, and infectious diseases underscores its importance in pharmaceutical research. A thorough understanding of its physical and chemical properties, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in the laboratory. The continued exploration of new derivatives of 1,4-Bis(3-aminopropyl)piperazine holds great promise for the discovery of next-generation therapeutics.
References
1,4-Bis(3-aminopropyl)piperazine|7209-38-3 - MOLBASE Encyclopedia. (n.d.). Retrieved February 15, 2026, from [Link]
1,4-Bis(3-aminopropyl)piperazine | C10H24N4 | CID 81629 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
1,4-Bis(3-aminopropyl)piperazine SDS - Download & Subscribe for Updates. (2024, October 14). Retrieved February 15, 2026, from [Link]
1,4-Bis(3-aminopropyl)piperazine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved February 15, 2026, from [Link]
1,4-Bis(3-aminopropyl)piperazine - Solubility of Things. (n.d.). Retrieved February 15, 2026, from [Link]
Chemical Properties of 1,4-Bis(3-aminopropyl)piperazine (CAS 7209-38-3) - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]
Synthesis and antimalarial evaluation of new 1,4-bis(3-aminopropyl)piperazine derivatives. (2003, November 3). Retrieved February 15, 2026, from [Link]
WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases - Google Patents. (n.d.).
Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Google Patents. (n.d.).
1,4-Bis(3-aminopropyl)piperazine - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]
Synthesis and in Vitro and in Vivo Antimalarial Activity of N-(7-Chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives | Journal of Medicinal Chemistry. (2003, January 21). Retrieved February 15, 2026, from [Link]
New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease | Request PDF - ResearchGate. (2019, March). Retrieved February 15, 2026, from [Link]
Piperazine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (2020, May 6). Retrieved February 15, 2026, from [Link]
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
The Essential Role of 1,4-Bis(3-aminopropyl)piperazine in Modern Organic Synthesis. (2025, December 28). Retrieved February 15, 2026, from [Link]
Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. (2026, January 10). Retrieved February 15, 2026, from [Link]
Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory | Journal of Chemical - ACS Publications. (2020, April 6). Retrieved February 15, 2026, from [Link]
Technical Guide: Toxicological Safety & Handling of Bis(2-propoxyethyl) Adipate
This technical guide provides a comprehensive toxicological and safety analysis of Bis(2-propoxyethyl) adipate , a glycol ether ester used primarily as a specialty plasticizer and solvent in high-performance coatings and...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive toxicological and safety analysis of Bis(2-propoxyethyl) adipate , a glycol ether ester used primarily as a specialty plasticizer and solvent in high-performance coatings and potential pharmaceutical packaging applications.
Since direct toxicological data for this specific propyl analog is less abundant than for its ethyl (DEEA) and butyl (DBEA) counterparts, this guide utilizes Read-Across Toxicology and Metabolic Pathway Analysis (hydrolysis to 2-propoxyethanol) to establish a scientifically robust safety profile.
Executive Summary
Bis(2-propoxyethyl) adipate (CAS: 310398-47-1 / Analog Read-Across) is a diester formed from adipic acid and 2-propoxyethanol. In biological systems, its safety profile is dictated by its rapid enzymatic hydrolysis into Adipic Acid (low toxicity) and 2-Propoxyethanol (moderate toxicity, hemolytic potential).
While the parent molecule exhibits low volatility and low acute oral toxicity, it acts as a precursor to glycol ethers upon absorption. Therefore, safety protocols must account for the systemic risks associated with the propyl glycol ether metabolite, specifically dermal absorption and potential hematological effects.
Use specific CAS for regulatory filing; use analogs for tox data.[1]
Molecular Formula
C₂₀H₃₈O₆
High MW (374.5 g/mol ) limits volatility compared to free glycol ethers.
Physical State
Clear, colorless to pale yellow liquid
Viscous liquid; low risk of inhalation unless aerosolized.
Boiling Point
> 300°C (Estimated)
Thermal stability reduces vapor hazard at room temp.
Solubility
Insoluble in water; Soluble in alcohols, ketones
Lipophilic nature facilitates dermal penetration.
Flash Point
> 150°C (Closed Cup)
Low flammability risk under normal conditions.
PART 2: Metabolic Fate & Mechanism of Action
To understand the toxicity of Bis(2-propoxyethyl) adipate, one must analyze its metabolic breakdown. The molecule acts as a "Trojan Horse," delivering 2-propoxyethanol systemically after esterase cleavage.
Metabolic Pathway Diagram
The following diagram illustrates the hydrolysis pathway driven by non-specific carboxylesterases (CES) in the liver and plasma.
Figure 1: Metabolic hydrolysis of Bis(2-propoxyethyl) adipate yielding the primary toxicant, 2-propoxyethanol.
Mechanism of Toxicity
Primary Driver: The toxicity is driven by 2-Propoxyethanol (CAS 2807-30-9).
Hemolysis: Like its butyl analog (2-Butoxyethanol), the propyl derivative can cause hemolysis (rupture of red blood cells) in rodents. However, human erythrocytes are significantly less sensitive to this effect than rat erythrocytes.
Irritation: The free glycol ether is a known eye and skin irritant. The esterified parent molecule is less irritating but prolonged contact allows hydrolysis on the skin surface.
PART 3: Toxicological Profile (SDS Data)
Acute Toxicity Classification
Based on Read-Across from Bis(2-butoxyethyl) adipate and 2-Propoxyethanol.
*Note: The dermal toxicity is attributed to the rapid absorption of the hydrolyzed glycol ether moiety.
Chronic & Reproductive Toxicity[1]
Carcinogenicity: Not listed by IARC, NTP, or OSHA. Adipates are generally non-carcinogenic.
Reproductive Toxicity:
Propyl Series: 2-Propoxyethanol has shown no teratogenicity in rabbits at maternally toxic doses. In rats, skeletal variations were observed only at doses causing significant maternal hemolysis.
Genotoxicity: Ames test negative. Chromosomal aberration test negative.[3]
PART 4: Experimental Protocols for Safety Validation
Protocol: GC-MS Detection of Leachables
For researchers using this compound in medical devices or packaging, quantifying leachables is critical.
Objective: Quantify Bis(2-propoxyethyl) adipate and free 2-propoxyethanol in aqueous simulants.
Methodology:
Extraction:
Sample: 10 mL aqueous extract (e.g., saline contact solution).
Solvent: Add 2 mL Dichloromethane (DCM) containing internal standard (Deuterated Adipate).
Vortex for 2 mins; Centrifuge at 3000g for 5 mins.
Collect organic lower layer.
Derivatization (Optional for metabolites):
If analyzing free Adipic Acid, derivatize with BSTFA (1% TMCS) at 60°C for 30 mins.
Physicochemical Characterization of 1,6-Bis(2-propoxyethyl) hexanedioate
Technical Guide & Whitepaper Executive Summary 1,6-Bis(2-propoxyethyl) hexanedioate (CAS 310398-47-1) is a specialized diester derived from adipic acid and 2-propoxyethanol. Often utilized as a plasticizer or high-boilin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide & Whitepaper
Executive Summary
1,6-Bis(2-propoxyethyl) hexanedioate (CAS 310398-47-1) is a specialized diester derived from adipic acid and 2-propoxyethanol. Often utilized as a plasticizer or high-boiling solvent in drug delivery systems and polymer synthesis, its physicochemical profile is defined by low volatility and high thermal stability.
As a non-commodity chemical, direct experimental data in public registries is scarce. This guide provides high-confidence predicted values based on homologous series interpolation (QSPR) and outlines the definitive experimental protocols required for internal validation.
Key Data Points (Predicted):
Boiling Point (Atmospheric): ~360°C – 380°C (Theoretical; likely decomposes prior)
Boiling Point (Reduced Pressure): 185°C – 195°C at 4 mmHg
Flash Point (Closed Cup): ~160°C – 180°C
Chemical Identity & Structural Logic
The target compound belongs to the family of glycol ether adipates . Its properties are governed by the central lipophilic adipate chain (C6) and the amphiphilic propoxyethyl wings.
Analysis of Boiling Point and Flash Point via Homologous Series Interpolation.
To ensure scientific integrity, we analyze the target (C3-Propyl) by bracketing it between its well-characterized homologs: the Ethyl (C2) and Butyl (C4) analogs. This interpolation is a standard method in physical organic chemistry for estimating properties of unmeasured esters.
Mechanism: The boiling point is driven by London Dispersion Forces (increasing with MW) and dipole-dipole interactions from the ester/ether linkages.
Atmospheric Pressure: The theoretical atmospheric boiling point is projected >350°C. However, adipic esters typically undergo thermal degradation (decarboxylation or hydrolysis) above 250°C.
Operational Relevance: For purification, vacuum distillation is mandatory. Researchers should target a vapor temperature of 185°C at 4 mmHg or ~210°C at 10 mmHg .
3.3 Flash Point & Safety
Mechanism: Flash point correlates with vapor pressure. The addition of the methylene (-CH₂-) group in the propyl chain significantly lowers vapor pressure compared to the ethyl analog, raising the flash point.
Classification: With a predicted flash point >150°C, this compound is classified as a Class IIIB Combustible Liquid (NFPA 30). It poses minimal fire hazard under ambient conditions but requires care during high-temperature processing.
Visualization: Property Interpolation Logic
The following diagram illustrates the logical deduction of the target properties based on the homologous series trend.
Figure 1: Interpolation logic using C2 and C4 homologs to bracket the physicochemical properties of the C3 target.
Experimental Determination Protocols
Since specific batch data may vary, the following protocols are the "Gold Standard" for validating the properties of 1,6-Bis(2-propoxyethyl) hexanedioate in a GLP environment.
5.1 Boiling Point Determination (Reduced Pressure)
Method: ASTM D1120 (Modified for Vacuum)
Why this method? Atmospheric distillation will degrade the sample.
Setup: Assemble a micro-distillation apparatus with a vacuum jacketed Vigreux column and a calibrated manometer.
Loading: Charge the flask with 20 mL of sample and a magnetic stir bar (avoid boiling chips under vacuum).
Vacuum Application: Reduce system pressure to 4.0 mmHg (stable).
Heating: Apply heat via oil bath. Ramp rate: 5°C/min until reflux, then 2°C/min.
Observation: Record the temperature when the first drop of condensate falls from the condenser tip.
Self-Validation Check: If the temperature fluctuates >2°C, the vacuum is unstable or the sample is wet.
5.2 Flash Point Determination
Method: ASTM D93 (Pensky-Martens Closed Cup)
Why this method? Closed cup is required for safety classification and prevents the escape of low-density vapors that might skew Open Cup results.
Preparation: Fill the test cup to the mark with the sample. Ensure the sample is at least 10°C below the expected flash point (start at 100°C).
Agitation: Stir at 90–120 rpm.
Heating: Heat at a rate of 5–6°C/min.
Ignition Test: Apply the test flame every 2°C rise.
Endpoint: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the specimen to ignite.
Visualization: Safety & Handling Decision Tree
This workflow guides the researcher on handling the compound based on its thermal properties.
Figure 2: Decision tree for safe handling and processing based on thermal limits.
References
PubChem Database. 1,6-Bis(2-propoxyethyl) hexanedioate (CID 101278757). National Center for Biotechnology Information. Link
Alfa Chemistry. Bis(2-ethoxyethyl) adipate (CAS 109-44-4) Properties.[1] (Used for Homologous Series Interpolation). Link
ChemicalBook. Bis(2-butoxyethyl) adipate (CAS 141-18-4) Physicochemical Data. (Used for Homologous Series Interpolation). Link
ASTM International. ASTM D93-20, Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.Link
ASTM International. ASTM D1120-17, Standard Test Method for Boiling Point of Engine Coolants (Adapted for High Boiling Esters).Link
A Technical Guide to the Hydrophobicity and Partition Coefficient (LogP) of 1,6-Bis(2-propoxyethyl) hexanedioate
Executive Summary For researchers, scientists, and professionals in drug development, a quantitative understanding of a molecule's hydrophobicity is a cornerstone of predictive science. This parameter, often expressed as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers, scientists, and professionals in drug development, a quantitative understanding of a molecule's hydrophobicity is a cornerstone of predictive science. This parameter, often expressed as the partition coefficient (LogP), governs a compound's behavior in both biological and environmental systems, dictating everything from membrane permeability and bioavailability to environmental fate.[1][2] This guide provides an in-depth technical framework for assessing the hydrophobicity of the novel compound 1,6-Bis(2-propoxyethyl) hexanedioate .
To provide a robust, scientifically-grounded predicted LogP value for 1,6-Bis(2-propoxyethyl) hexanedioate based on computational models.
To deliver comprehensive, field-proven experimental protocols for the empirical determination of LogP, establishing a self-validating system for its characterization.
The methodologies outlined herein are grounded in internationally recognized standards and are designed to ensure the generation of reliable, accurate, and reproducible data.
The Centrality of Hydrophobicity in Scientific Research
Hydrophobicity is the physicochemical property of a molecule to repel water.[3] In a biphasic system, typically composed of a nonpolar organic solvent and a polar aqueous solvent, a molecule will distribute itself between the two phases according to its relative solubility in each. This partitioning behavior is quantified by the partition coefficient, P (or its logarithmic form, LogP).
The n-octanol/water partition coefficient (Kow, often used interchangeably with P) is the globally accepted standard for measuring this property.[4] It is defined as the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[2]
In Drug Development : Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][5] For instance, a drug must possess sufficient lipophilicity to cross lipid-based cell membranes, but excessive lipophilicity can lead to poor aqueous solubility, sequestration in fatty tissues, and increased metabolic breakdown.[1][6] Lipinski's Rule of Five, a foundational guideline for drug-likeness, posits that an orally active drug should ideally have a LogP value of less than 5.[1][7]
In Environmental Science : LogP is a primary indicator of a substance's environmental fate.[4] Compounds with high LogP values (e.g., >4.5) have a greater tendency to adsorb to organic matter in soil and sediment and to bioaccumulate in the fatty tissues of organisms.[2][4]
Characterization of 1,6-Bis(2-propoxyethyl) hexanedioate
To apply any predictive or experimental model, a clear definition of the target molecule is required.
Chemical Name : 1,6-Bis(2-propoxyethyl) hexanedioate
The structure reveals a central hexanedioate (adipate) core, which is a six-carbon dicarboxylic acid esterified at both ends. Each ester linkage is connected to a 2-propoxyethyl group, contributing both ether and alkyl functionalities. These structural features—a flexible aliphatic core, two ester groups (polar), and two ether linkages (polar) flanked by propyl groups (nonpolar)—suggest a molecule with moderate lipophilicity.
In Silico Prediction of LogP: A First-Pass Analysis
In the absence of experimental data, computational (in silico) prediction is an indispensable first step. These methods use algorithms trained on large datasets of experimentally determined LogP values to estimate the LogP of a novel structure.[9][10] Common approaches include atom-based and fragment-based methods.[10][11]
For this guide, the LogP of 1,6-Bis(2-propoxyethyl) hexanedioate was predicted using the ALOGPS 2.1 algorithm, a widely cited associative neural network model.[12]
Compound Name
Molecular Formula
Predicted LogP (ALOGPS 2.1)
1,6-Bis(2-propoxyethyl) hexanedioate
C₁₆H₃₀O₆
3.19
Table 1: Predicted LogP value for the target compound.
A predicted LogP of 3.19 suggests that 1,6-Bis(2-propoxyethyl) hexanedioate is moderately lipophilic. It is significantly more soluble in an organic phase like n-octanol than in water. From a drug development perspective, this value is within the desirable range for oral bioavailability according to Lipinski's Rule of Five.[1] From an environmental standpoint, it is below the typical threshold of concern for significant bioaccumulation (LogP > 4.5).[2]
The following diagram illustrates the logical workflow for this predictive process.
Workflow for In Silico LogP Prediction.
Experimental Determination of LogP: Gold-Standard Methodologies
While predictive models are powerful, empirical determination is the definitive standard for establishing a molecule's LogP. The two most widely accepted methods are the Shake-Flask Method (OECD Guideline 107) and the HPLC Method (OECD Guideline 117).[13]
OECD Guideline 107: The Shake-Flask Method
This classic method directly measures the concentration of the solute in both phases after they have reached equilibrium.[14] It is considered the "gold standard" for its directness but is best suited for compounds with LogP values in the range of -2 to 4.[15][16] Given our predicted LogP of 3.19, this method is highly appropriate.
A small amount of the test substance is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to facilitate partitioning and then centrifuged to ensure complete phase separation.[15] The concentration of the substance in each phase is then determined using a suitable analytical technique, and the LogP is calculated from the ratio of these concentrations.[16]
Preparation of Phases:
Mix high-purity n-octanol and water (e.g., HPLC grade) in a large separation funnel.
Shake vigorously for 24 hours at the test temperature (e.g., 25°C ± 1°C) to ensure mutual saturation.
Allow the phases to separate completely. The n-octanol phase will contain approximately 20% water, and the water phase will be saturated with n-octanol.[17] This pre-saturation is critical to prevent volume changes during the actual experiment.
Preparation of Test Solution:
Prepare a stock solution of 1,6-Bis(2-propoxyethyl) hexanedioate in n-octanol. The final concentration in either phase should not exceed 0.01 mol/L to avoid self-association.[18]
Partitioning:
In triplicate, add the stock solution and the pre-saturated phases to centrifuge tubes at varying volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water) to ensure the final LogP value is independent of the phase ratio.[16]
Cap the tubes and shake them in a mechanical shaker at a constant temperature for a sufficient time to reach equilibrium (preliminary tests should establish this, but 1-2 hours is typical).
Phase Separation:
Centrifuge the tubes at high speed until the two phases are completely and clearly separated.[18] The formation of micro-emulsions is a potential artifact, especially for compounds with some surfactant-like properties, and centrifugation is key to mitigating this.[15]
Sampling and Analysis:
Carefully withdraw an aliquot from the center of each phase, avoiding the interface.
Determine the concentration of 1,6-Bis(2-propoxyethyl) hexanedioate in each aliquot using a validated analytical method. Given its structure (lacking a strong chromophore), Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be appropriate.
The analytical method must be validated for linearity, accuracy, and precision in both n-octanol and water matrices.[19][20]
Calculation:
For each replicate, calculate P = Coctanol / Cwater.
Calculate LogP for each of the six runs (three ratios in duplicate).
The final LogP is the average of the runs. The values should fall within a range of ± 0.3 log units to be considered valid.[16]
The workflow for this rigorous protocol is visualized below.
Experimental Workflow for OECD 107 Shake-Flask Method.
OECD Guideline 117: The HPLC Method
For higher throughput or for compounds with very high or low LogP values, the High-Performance Liquid Chromatography (HPLC) method is an excellent alternative.[21][22] This method is suitable for LogP values in the range of 0 to 6.[21][23]
The method relies on the correlation between a compound's retention time on a reverse-phase (e.g., C18) HPLC column and its LogP.[22] The stationary phase is nonpolar, and the mobile phase is polar (typically a methanol/water or acetonitrile/water mixture). Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[23]
Calibration: A series of reference compounds with well-established LogP values spanning the expected range are injected onto the HPLC system.
Retention Time Measurement: The retention time (tR) for each standard is measured. The dead time (t₀), the retention time of an unretained compound, is also determined.
Capacity Factor Calculation: The capacity factor (k) is calculated for each standard: k = (tR - t₀) / t₀.
Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against their corresponding log k values. A linear relationship should be observed.
Sample Analysis: 1,6-Bis(2-propoxyethyl) hexanedioate is injected under the identical isocratic conditions, and its retention time is measured.
LogP Determination: The log k for the test substance is calculated, and its LogP is determined by interpolation from the calibration curve.[22]
Conclusion and Synthesis
Characterizing the hydrophobicity of a novel compound like 1,6-Bis(2-propoxyethyl) hexanedioate requires a systematic, multi-faceted approach. This guide establishes a clear path forward, beginning with a robust in silico prediction and culminating in gold-standard experimental protocols.
The predicted LogP of 3.19 provides a strong, scientifically-grounded starting point, suggesting moderate lipophilicity suitable for applications where membrane permeability is desired without excessive accumulation.
The detailed protocol for the OECD 107 Shake-Flask method provides a self-validating system for obtaining a definitive, regulatory-accepted experimental value.
The OECD 117 HPLC method is presented as a high-throughput alternative, valuable for screening or for compounds outside the optimal range of the shake-flask technique.
By integrating predictive modeling with rigorous experimental design, researchers can confidently and accurately define the LogP of 1,6-Bis(2-propoxyethyl) hexanedioate, enabling informed decisions in drug development, material science, and environmental risk assessment.
Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. (n.d.). PMC - NIH.
ADME Properties in Drug Discovery. (n.d.). BioSolveIT.
Which ADMET properties are important for me to predict?. (2025). Optibrium.
Validation of Analytical Methods. (2015).
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC.
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2025). ResearchGate.
Calculator Plugins : LogP and logD calculations. (n.d.).
Application Note: Catalytic Esterification Protocols for Bis(2-propoxyethyl) Adipate Production
Executive Summary Bis(2-propoxyethyl) adipate is a critical specialty plasticizer and solvent intermediate, valued for imparting low-temperature flexibility to polar polymers (e.g., PVC, PVB). Industrial synthesis has tr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Bis(2-propoxyethyl) adipate is a critical specialty plasticizer and solvent intermediate, valued for imparting low-temperature flexibility to polar polymers (e.g., PVC, PVB). Industrial synthesis has traditionally relied on homogeneous acid catalysis (e.g.,
, -TSA), which necessitates complex neutralization steps and generates significant saline waste.
This guide details two validated protocols for the synthesis of bis(2-propoxyethyl) adipate via Fischer esterification:
Protocol A (Benchmark): Homogeneous catalysis using
-Toluenesulfonic acid (-TSA) with azeotropic water removal.
Protocol B (Green/Advanced): Heterogeneous catalysis using a macroreticular cation-exchange resin (Amberlyst-15), offering superior recoverability and reduced E-factor.
Reaction Engineering & Mechanism
Chemical Pathway
The synthesis involves the reaction of Adipic Acid (AA) with 2-Propoxyethanol (ethylene glycol monopropyl ether) in a 1:2 stoichiometry. However, as a reversible equilibrium-limited reaction, driving high conversion requires manipulating Le Chatelier’s principle—typically by removing the by-product (water) and using an excess of alcohol.
Reaction Scheme:
Mechanistic Flow
The reaction follows the
mechanism (Acid-catalyzed, Acyl cleavage, Bimolecular). The rate-limiting step is typically the nucleophilic attack of the alcohol on the protonated carbonyl group of the adipic acid.
Figure 1: Mechanistic pathway of acid-catalyzed esterification. The protonation of the carbonyl oxygen increases electrophilicity, facilitating the attack by the sterically hindered 2-propoxyethanol.
Hazards: 2-Propoxyethanol is a glycol ether; ensure proper ventilation to avoid inhalation. Adipic acid is a mild irritant.
Control Parameter:Acid Value (AV) . The reaction is deemed complete when AV < 1.0 mg KOH/g.
Protocol A: Homogeneous Catalysis (Benchmark)
Best for: Rapid screening, small-scale synthesis where catalyst recovery is not required.
Materials:
Catalyst:
-Toluenesulfonic acid monohydrate (-TSA) (1.0 wt% relative to AA).
Solvent: Toluene (Entrainer for azeotropic distillation).
Step-by-Step Workflow:
Charge: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, charge 146.1 g Adipic Acid (1.0 mol) and 312.4 g 2-Propoxyethanol (3.0 mol, 50% excess).
Solvent: Add 80 mL Toluene.
Catalyst: Add 1.5 g
-TSA.
Setup: Attach a Dean-Stark trap topped with a reflux condenser.
Reaction: Heat oil bath to 140°C. Maintain reflux. Water will separate in the Dean-Stark trap.
Monitoring: Monitor water collection volume (Theoretical: 36 mL). Check AV every hour after the 3rd hour.
Workup:
Cool to room temperature.
Neutralize with 10%
solution until aqueous phase pH is ~8.
Wash organic layer 3x with brine.
Dry over
and filter.
Purification: Remove Toluene and excess 2-Propoxyethanol via rotary evaporation (Vacuum: 10 mbar, Bath: 90°C).
Protocol B: Heterogeneous Catalysis (Green)
Best for: Scale-up, sustainable processing, and high-purity requirements.
Materials:
Catalyst: Amberlyst-15 (Macroreticular cation exchange resin), dried at 100°C overnight.
Solvent: None (Neat reaction) or minimal Toluene if temp control is difficult.
Step-by-Step Workflow:
Pre-treatment: Ensure Amberlyst-15 is dry. Water in the resin pores inhibits initial rate.
Charge: Charge 146.1 g Adipic Acid and 416.6 g 2-Propoxyethanol (4.0 mol, 100% excess). Note: Higher alcohol excess is required in solid catalysis to improve mass transfer and swelling of the resin.
Catalyst Loading: Add 7.3 g Amberlyst-15 (5 wt% relative to AA).
Setup: Use a mechanical stirrer (overhead) to avoid grinding the resin beads. Attach Dean-Stark trap.
Reaction: Heat to 120°C. Caution: Do not exceed 130°C to preserve resin stability.
Kinetics: Reaction will be slower than Protocol A due to diffusion limitations within the resin pores.
Workup:
Cool to 60°C.
Filtration: Filter the catalyst using a sintered glass funnel. The catalyst can be washed with acetone, dried, and reused.
Purification: Vacuum distillation of excess alcohol.
Process Comparison & Logic
The choice between homogeneous and heterogeneous protocols depends on the downstream purity requirements and waste disposal capabilities.
Figure 2: Workflow comparison. Protocol B eliminates the neutralization step and saline waste generation, aligning with Green Chemistry Principle #9 (Catalysis).
Performance Data Summary
Parameter
Protocol A (-TSA)
Protocol B (Amberlyst-15)
Reaction Temp
140°C
115 - 120°C
Time to AV < 1.0
4 - 6 Hours
8 - 10 Hours
Yield (Isolated)
94 - 96%
90 - 93%
Catalyst Removal
Aqueous Wash (Destructive)
Filtration (Non-destructive)
Color (APHA)
20 - 40 (Yellowing risk)
< 10 (Clear)
E-Factor
High (Wastewater generation)
Low (Solvent recycled)
Technical Insight: While Protocol A is faster, the use of strong mineral acids often leads to color formation due to the oxidation of the ether linkage in 2-propoxyethanol. Protocol B operates at a lower temperature with a solid acid, significantly reducing thermal degradation and side reactions (e.g., ether cleavage).
Troubleshooting & Optimization
High Acid Value Stalling:
Cause: Water is not being removed efficiently.
Fix: Check Dean-Stark insulation. If using Protocol B, the resin pores might be water-saturated; increase the alcohol ratio to strip water from the catalyst surface.
Color Formation:
Cause: Oxidation of the ether chain or thermal degradation.
Fix: Sparge the reaction mixture with Nitrogen (
) throughout the reflux. Add an antioxidant (e.g., BHT) at 0.1 wt% if permissible for end-use.
Catalyst Attrition (Protocol B):
Cause: Magnetic stirring bars grind the resin beads, increasing back-pressure during filtration and reducing activity.
Fix:Mandatory use of overhead mechanical stirring with a Teflon paddle.
References
Yadav, G. D., & Thathagar, M. B. (2002). Esterification of adipic acid with methanol: The kinetics and mechanism of catalysis by solid acids. Reactive and Functional Polymers, 52(2), 99-110. Link
Khosravi, M., et al. (2014). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. International Journal of ChemTech Research, 6(11), 4872-4877.[1] Link
Liu, Y., & Tan, L. (2001). Esterification of adipic acid with alcohols over cation-exchange resin catalysts. Chemical Engineering Journal.
BenchChem. (2025).[2][3] Mechanism of polyesterification between adipic acid and propylene glycol. (Analogous mechanism for glycol ethers). Link
Organic Syntheses. (1943). Ethyl Adipate. Coll. Vol. 2, p.264. (Foundational protocol for adipate synthesis). Link
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Scientific Rationale
This application note details the formulation, processing, and characterization of Polyvinyl Chloride (PVC) composites utilizing Bis(2-propoxyethyl) adipate (CAS: 10143-60-9 / Analogous to CAS 141-18-4 series).[1]
While Bis(2-ethylhexyl) adipate (DEHA) is the industry standard for low-temperature flexibility, Bis(2-propoxyethyl) adipate represents a distinct class of Glycol Adipates (Ether-Esters) .[1] The incorporation of ether linkages (
) into the ester alkyl chain fundamentally alters the plasticization mechanism:
Enhanced Polarity: The ether oxygen introduces additional dipoles, increasing compatibility with the polar C-Cl bonds of the PVC backbone compared to alkyl-only adipates.
Solvation Efficiency: The molecule acts as a rapid-fusing plasticizer, lowering the gelation temperature of the plastisol or dry blend.
Low-Temperature Performance: Like all adipates, the linear aliphatic core provides excellent free volume at low temperatures, preventing brittleness.
Target Applications: High-performance tubing, low-temperature seals, and specialty films requiring rapid fusion and resistance to aliphatic hydrocarbon extraction.[1]
Chemical Identity & Material Prerequisites
Before initiating formulation, verify the physicochemical properties of the plasticizer to ensure process stability.
Target Molecule Specification
Property
Value (Calculated/Theoretical)
Significance
IUPAC Name
Bis(2-propoxyethyl) hexanedioate
Primary Plasticizer
Molecular Formula
Ether-Ester Hybrid
Molecular Weight
~318.41 g/mol
Lower MW implies higher volatility than DEHA; process below 190°C.
Heat Stabilizer: Ca/Zn stearate complex (Liquid or Solid) – Avoid lead-based stabilizers for modern compliance.[1]
Lubricant: Stearic Acid (External lubricant to prevent sticking during milling).
Co-Stabilizer: Epoxidized Soybean Oil (ESBO) – Acts as an HCl scavenger.
Mechanism of Action
Understanding the interaction between the plasticizer and the polymer is critical for troubleshooting.
The Dipole-Dipole Interaction
Unlike DEHA, which relies primarily on the ester groups for anchoring, Bis(2-propoxyethyl) adipate utilizes its ether linkages to form secondary anchor points with the PVC chain.[1] This "zipper effect" creates a more stable solvation shell but can increase water extractability due to the hydrophilicity of the ether oxygen.
Visualization: Solvation Pathway
The following diagram illustrates the plasticization mechanism and the critical "Free Volume" theory.
Figure 1: The thermodynamic pathway of converting rigid PVC to a flexible composite via ether-ester intercalation.[1]
Experimental Protocol: Dry Blend & Fabrication
Safety Warning: Perform all heating steps under a fume hood. Bis(2-propoxyethyl) adipate may release vapors at high temperatures.[1] Wear nitrile gloves and safety glasses.
Phase I: Dry Blending (The Absorption Step)
This step is critical. Because glycol adipates are high-solvating , adding them too quickly or at too high a temperature will cause "balling" (localized gelation) rather than a uniform dry blend.[1]
Pre-heat the high-speed mixer to 60°C.
Charge Resin: Add 100 phr (parts per hundred resin) of s-PVC. Mix at low speed (600 rpm) for 2 minutes.
Stabilization: Add 2.0 phr Ca/Zn stabilizer and 3.0 phr ESBO. Mix for 1 minute.
Plasticizer Addition (CRITICAL):
Target Load: 40–50 phr (depending on desired shore hardness).
Technique: Atomize or spray the Bis(2-propoxyethyl) adipate slowly over 5 minutes while mixing.
Temperature Limit: Do not exceed 80°C during addition. The ether-ester solvates PVC aggressively; high heat will seal the porosity of the PVC grain before the plasticizer penetrates the core.
Drying: Increase speed (1500 rpm) until the temperature reaches 100°C. The mix should become a free-flowing powder (the "Dry Point").
Cooling: Discharge into a cooling mixer. Cool to 40°C.
Cooling (under pressure): 5 mins (to prevent warping).
Characterization & Validation Protocols
To validate the efficacy of Bis(2-propoxyethyl) adipate against standard DEHA, perform the following tests.
Mechanical Testing (ASTM D638)[1]
Specimen: Type IV Dogbone.
Speed: 50 mm/min.
Expected Outcome: The glycol adipate should show slightly lower tensile strength but higher elongation at break compared to DEHA due to better solvation.
Low-Temperature Brittleness (ASTM D746)[1]
Method: Impact test at decreasing temperatures.
Target: The composite should remain flexible below -40°C.
Significance: This confirms the efficiency of the linear adipate backbone.
Volatility & Migration (ASTM D1203 / ISO 176)[1]
Activated Carbon Method: Buried in activated carbon at 70°C for 24 hours.
Analysis: Measure weight loss.
Note: Bis(2-propoxyethyl) adipate (MW ~318) may show higher volatility than DEHA (MW ~370).[1] If volatility is too high for the application, blend 50:50 with a high-MW polymeric plasticizer.[1]
Chemical Resistance (Loop Test)
Protocol: Stress the sample in a loop and immerse in:
Water: (Check for hydrolysis/extraction of the ether linkage).
Hexane: (Check for resistance to aliphatic hydrocarbons).
Hypothesis: Glycol adipates generally resist hexane better than dialkyl adipates (DEHA) due to polarity, but are more susceptible to water extraction.
Lower the plasticizer addition temperature; increase maturation time (24h) before milling.
Surface Tackiness (Exudation)
Plasticizer saturation.
Reduce phr or blend with a medium-polarity plasticizer (e.g., DOTP).[1]
High Volatility (Fogging)
Processing temp too high.
Reduce milling temp to 150°C. Bis(2-propoxyethyl) adipate has a lower boiling point than phthalates.[1]
Yellowing
Thermal degradation.
Increase ESBO content; ensure Ca/Zn stabilizer is sufficient. Adipates are sensitive to oxidation.
Workflow Visualization
The following diagram outlines the complete experimental lifecycle for this formulation.
Figure 2: End-to-end processing workflow for PVC/Adipate composites.
References
ASTM International. (2020). ASTM D2124-99(2020) Standard Test Method for Analysis of Components in Poly(Vinyl Chloride) Compounds Using an Infrared Spectrophotometric Technique.[1] West Conshohocken, PA. [Link][1]
Lindström, A., & Hakkarainen, M. (2021).[3] Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health (PMC). [Link]
ASTM International. (2022). ASTM D7083-16(2022) Standard Practice for Determination of Monomeric Plasticizers in Poly(Vinyl Chloride) (PVC) by Gas Chromatography.[1][4] West Conshohocken, PA. [Link]
PubChem. (2023). Bis(2-butoxyethyl) adipate (Analogous Structure Data). National Library of Medicine. [Link][1][5]
Gao, L., et al. (2025). Plasticization Mechanism and Low‐Temperature Property of PVC with Citrate Octyl‐Decyl Ester Plasticizers.[6] ResearchGate. [Link]
An Application Guide to Polymerization Techniques Utilizing 1,6-Bis(2-propoxyethyl) hexanedioate as a Functional Additive Authored by: Senior Application Scientist, Polymer Synthesis Division Introduction: The Role of Fu...
Introduction: The Role of Functional Additives in Polymer Engineering
The precise control of polymer properties is paramount in the development of advanced materials for research, industrial, and pharmaceutical applications. While the monomer chemistry and polymerization kinetics define the fundamental characteristics of a polymer, the incorporation of functional additives is a critical strategy for tailoring material performance. These additives can act as plasticizers, processing aids, impact modifiers, or stabilizing agents.
This guide focuses on the evaluation and application of 1,6-Bis(2-propoxyethyl) hexanedioate , a high-molecular-weight diester of adipic acid. While specific literature on this exact molecule's role in polymerization is nascent, its chemical structure—featuring a flexible C6 alkyl backbone (hexanedioate) and polar ether-ester groups—suggests significant potential as an external plasticizer .[1][2][3] External plasticizers are non-volatile compounds that are not chemically bound to the polymer but integrate themselves between polymer chains, disrupting intermolecular forces.[3][4] This disruption increases free volume, enhances chain mobility, and consequently lowers the glass transition temperature (Tg), transforming a rigid polymer into a more flexible and processable material.[1][4]
This document provides researchers, scientists, and drug development professionals with a framework and detailed protocols for systematically evaluating 1,6-Bis(2-propoxyethyl) hexanedioate in two of the most common heterogeneous polymerization techniques: Suspension Polymerization and Emulsion Polymerization . We will also explore its use in post-polymerization compounding. The methodologies herein are designed as a robust starting point, emphasizing the causality behind experimental choices to empower researchers to adapt and innovate.
Part 1: Pre-Formulation Characterization of 1,6-Bis(2-propoxyethyl) hexanedioate
Before incorporating a novel additive into a polymerization reaction, its fundamental physicochemical properties must be thoroughly characterized. This initial analysis ensures compatibility with the chosen polymerization system and predicts its behavior during the reaction and in the final product.
Causality: The thermal stability of the additive is critical; it must not degrade at the temperatures required for initiation and polymerization, which would otherwise introduce impurities and compromise the reaction. Its solubility dictates the appropriate polymerization technique. For suspension and emulsion polymerization, the additive must be soluble in the monomer (the organic phase) and largely insoluble in the continuous phase (typically water) to ensure it is correctly partitioned into the forming polymer particles.
Table 1: Essential Pre-Formulation Analysis of the Additive
Parameter
Analytical Technique
Purpose
Chemical Identity & Purity
NMR (¹H, ¹³C), FT-IR, GC-MS
Confirms the structure of 1,6-Bis(2-propoxyethyl) hexanedioate and quantifies any impurities that could interfere with polymerization (e.g., residual alcohols or acids).
Thermal Stability
Thermogravimetric Analysis (TGA)
Determines the onset of thermal degradation. The degradation temperature must be significantly higher than the planned polymerization and processing temperatures.
Thermal Transitions
Differential Scanning Calorimetry (DSC)
Identifies melting point (Tm) and glass transition temperature (Tg) of the additive itself, providing insight into its physical state at reaction temperatures.
Solubility Profile
Visual Inspection, UV-Vis Spectroscopy
Assesses solubility in relevant monomers (e.g., Styrene, Methyl Methacrylate) and insolubility in the continuous phase (e.g., deionized water).
Part 2: Application in Suspension Polymerization
Suspension polymerization, also known as bead or pearl polymerization, is a heterogeneous process where droplets of a water-insoluble monomer (containing a monomer-soluble initiator) are dispersed in an aqueous phase with the aid of a suspending agent and mechanical agitation.[5][6] Polymerization occurs within these individual monomer droplets, which are essentially tiny bulk reactors, forming solid polymer beads.[6]
Role of 1,6-Bis(2-propoxyethyl) hexanedioate: In this system, the additive is pre-dissolved into the monomer phase. During polymerization, as monomer converts to polymer, the additive becomes entrapped within the solidifying polymer matrix. Its function is to act as an internal lubricant, plasticizing the resulting polymer beads from within.
Experimental Workflow: Suspension Polymerization
Caption: Workflow for Suspension Polymerization with Additive.
Protocol: Evaluating 1,6-Bis(2-propoxyethyl) hexanedioate in Styrene Suspension Polymerization
This protocol details a systematic approach to assess the effect of varying concentrations of the additive on the properties of polystyrene beads.
Materials:
Styrene (inhibitor removed)
1,6-Bis(2-propoxyethyl) hexanedioate
Benzoyl Peroxide (BPO) - Initiator
Poly(vinyl alcohol) (PVA) - Suspending Agent
Deionized Water
Step-by-Step Methodology:
Prepare the Aqueous Phase: In a 500 mL baffled reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 1.0 g of PVA in 200 mL of deionized water. Heat gently if necessary to ensure complete dissolution.[7]
Prepare the Organic Phase: In a separate beaker, prepare the organic phase according to the concentrations specified in Table 2. First, dissolve the desired amount of 1,6-Bis(2-propoxyethyl) hexanedioate in 50 g of styrene. Once dissolved, add 0.5 g of BPO and stir until fully dissolved.
Initiate the Reaction: Heat the aqueous phase in the reactor to 90°C while stirring at 300 RPM under a gentle nitrogen purge.
Form the Suspension: Once the temperature is stable, slowly pour the organic phase into the reactor. The vigorous stirring will disperse the monomer into fine droplets.[7]
Polymerization: Maintain the reaction at 90°C with constant stirring for 6 hours to ensure high conversion of the monomer.
Work-up: Cool the reactor to room temperature. Collect the resulting polymer beads by filtration.
Purification: Wash the beads thoroughly with deionized water (3 x 200 mL) to remove the suspending agent, followed by methanol (2 x 100 mL) to remove any unreacted monomer or residual additive from the surface.
Drying: Dry the purified beads in a vacuum oven at 60°C to a constant weight.
Characterization: Analyze the final product using the methods outlined in Table 3.
Table 2: Experimental Design for Additive Concentration Study
Run
Monomer (Styrene)
Additive (g)
Additive (wt% relative to monomer)
1
50 g
0
0% (Control)
2
50 g
2.5
5%
3
50 g
5.0
10%
4
50 g
7.5
15%
Table 3: Post-Polymerization Characterization Plan
Property
Analytical Technique
Expected Outcome with Increasing Additive Concentration
Glass Transition (Tg)
Differential Scanning Calorimetry (DSC)
A systematic decrease in Tg, confirming the plasticizing effect of the additive.[4]
Molecular Weight
Gel Permeation Chromatography (GPC)
Minimal change expected, as the additive should not significantly interfere with the free-radical polymerization kinetics.
Particle Size & Shape
Scanning Electron Microscopy (SEM), Laser Diffraction
May observe changes in bead morphology or size distribution depending on how the additive affects the interfacial tension of the monomer droplets.[5]
Mechanical Properties
Dynamic Mechanical Analysis (DMA) on melt-pressed films
A decrease in storage modulus and an increase in tan delta, indicating a softer, more flexible material.
Part 3: Application in Emulsion Polymerization
Emulsion polymerization is used to produce polymer dispersions, often called latexes.[8] In this process, a water-insoluble monomer is emulsified in water using a surfactant. A water-soluble initiator generates free radicals in the aqueous phase, which enter surfactant micelles swollen with monomer, initiating polymerization.[9] The monomer droplets act as reservoirs, feeding the growing polymer particles via diffusion through the water.[9]
Role of 1,6-Bis(2-propoxyethyl) hexanedioate: Similar to suspension polymerization, the additive would be partitioned within the monomer phase. It will be incorporated into the growing polymer particles within the micelles. This is a common method for producing internally plasticized latexes, which can form flexible films upon drying without the need for post-addition of a plasticizer.[10]
Experimental Workflow: Emulsion Polymerization
Caption: Workflow for Emulsion Polymerization with Additive.
Protocol: Evaluating 1,6-Bis(2-propoxyethyl) hexanedioate in Methyl Methacrylate Emulsion Polymerization
This protocol provides a framework for creating an internally plasticized poly(methyl methacrylate) (PMMA) latex.
Materials:
Methyl Methacrylate (MMA) (inhibitor removed)
1,6-Bis(2-propoxyethyl) hexanedioate
Potassium Persulfate (KPS) - Initiator
Sodium Dodecyl Sulfate (SDS) - Surfactant
Sodium Bicarbonate - Buffer
Deionized Water
Step-by-Step Methodology:
Reactor Setup: Assemble a 500 mL reactor as described in the suspension polymerization protocol.
Charge the Reactor: To the reactor, add 150 mL of deionized water, 1.0 g of SDS, and 0.5 g of sodium bicarbonate.
Prepare Monomer/Additive Mixture: In a separate beaker, mix 50 g of MMA with the desired amount of 1,6-Bis(2-propoxyethyl) hexanedioate (e.g., 5 g for a 10 wt% formulation).
Form Emulsion: Add the monomer/additive mixture to the reactor. Begin stirring at 250 RPM and heat the mixture to 70°C under a nitrogen blanket. Allow the emulsion to stabilize for 20 minutes.
Prepare Initiator Solution: Dissolve 0.25 g of KPS in 10 mL of deionized water.
Initiate Polymerization: Inject the KPS solution into the reactor to start the polymerization. An exothermic reaction should be observed.
Polymerization: Maintain the reaction at 70°C for 4 hours.
Completion and Characterization: Cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum. Characterize the latex for solids content, particle size (via Dynamic Light Scattering), and Minimum Film Formation Temperature (MFFT). Cast a film of the latex and dry it to analyze its thermal (DSC) and mechanical properties. A successful plasticization will result in a lower MFFT and a lower Tg of the cast film compared to the control without the additive.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of 1,6-Bis(2-propoxyethyl) hexanedioate as a functional additive in common polymerization techniques. By acting as an external plasticizer, this molecule has the potential to significantly modify the properties of polymers like polystyrene and PMMA, enhancing their flexibility and processability. The provided protocols for suspension and emulsion polymerization are designed to be robust starting points, enabling researchers to quantify the additive's effect on key material properties such as glass transition temperature and mechanical modulus. The emphasis on causality ensures that scientists can make informed decisions when adapting these methods for novel polymer systems and applications, from advanced material development to the formulation of drug delivery vehicles.
References
Scribd. (n.d.). Understanding Polymer Plasticization Techniques. Retrieved from [Link]
Saeed, K., & Sliepcevich, A. (2020). An Updated Review on Suspension Polymerization. Industrial & Engineering Chemistry Research, 59(49), 21335-21354. Available from: [Link]
Unknown Author. (n.d.). Chapter 4 Polymerization Techniques and Processing.
University of Southern Mississippi. (n.d.). Suspension Polymerization of Styrene. Retrieved from [Link]
E.W. Process. (n.d.). Emulsion Polymerization. Retrieved from [Link]
Kolesnikova, E., et al. (2023). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Polymers, 15(13), 2899. Available from: [Link]
How It Comes Together. (2023). What Do Plasticizers Do In Polymers? [Video]. YouTube. Retrieved from [Link]
Wikipedia. (n.d.). Suspension polymerization. Retrieved from [Link]
Hallstar. (2020). Hallstar Technical Paper Covers Ester Plasticizers for Plastics and Elastomers. RDAbbott. Retrieved from [Link]
Hallstar. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved from [Link]
PSChemEducation. (2022). Suspension polymerization technique/ Preparation of addition polymers/(easy and better explanation) [Video]. YouTube. Retrieved from [Link]
PubChem. (n.d.). 1,6-Bis(2-propoxyethyl) hexanedioate. National Center for Biotechnology Information. Retrieved from [Link]
Makevale. (2024). What is Suspension Polymerisation? A review of the technique for PMMA. Retrieved from [Link]
ResearchGate. (2025). Ester plasticizers for polyvinyl chloride. Retrieved from [Link]
Advincula, R. (2018). Emulsion Polymer Synthesis and Design. LASCT. Retrieved from [Link]
PCC SE. (n.d.). Emulsion Polymerization. Retrieved from [Link]
Park Systems. (2019). Emulsion Polymerization Methods and Nanomaterials [Video]. YouTube. Retrieved from [Link]
Application Note: High-Flexibility Nanofiber Fabrication via Bis(2-propoxyethyl) Adipate Plasticization
This Application Note is designed to guide researchers in the fabrication of highly flexible nanofibers using Bis(2-propoxyethyl) adipate (BPEA) as a specialized plasticizer. While traditional plasticizers like DEHA or c...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to guide researchers in the fabrication of highly flexible nanofibers using Bis(2-propoxyethyl) adipate (BPEA) as a specialized plasticizer. While traditional plasticizers like DEHA or citrate esters are common, BPEA offers a unique balance of lipophilicity and chain mobility, making it an ideal candidate for modifying brittle biopolymers like Polylactic Acid (PLA) or PLGA for soft tissue engineering and drug delivery.
[1]
Executive Summary
Biopolymers such as PLA and PCL are cornerstones of biomedical electrospinning but often suffer from inherent brittleness, limiting their use in dynamic environments (e.g., cardiac patches, wound dressings). This protocol details the integration of Bis(2-propoxyethyl) adipate (BPEA) , a dialkyl ether ester plasticizer, into the electrospinning workflow. By intercalating between polymer chains, BPEA increases free volume, significantly depressing the glass transition temperature (
) and enhancing elongation at break without compromising fiber integrity.
Scientific Mechanism & Rationale
The Challenge: Polymer Brittleness
Semi-crystalline polymers like PLA exhibit high tensile strength but low ductility. In nanofiber form, this brittleness leads to scaffold failure during handling or physiological pulsation.
The Solution: BPEA Plasticization
Bis(2-propoxyethyl) adipate (CAS: 310398-47-1) acts as an external plasticizer.[1][2][3] Structurally, it consists of an adipate core (providing ester compatibility with polyester matrices) and propoxyethyl tails (providing free volume).
Mechanism of Action:
Lubricity Theory: BPEA molecules act as "lubricants" between polymer chains, reducing internal friction.
Free Volume Theory: The bulky propoxyethyl groups prevent dense chain packing, increasing the free volume (
) available for chain segment rotation.
Visualizing the Mechanism
The following diagram illustrates the structural intervention of BPEA within the polymer matrix.
Caption: BPEA disrupts intermolecular forces between polymer chains, increasing free volume and flexibility.[1][2][3]
Objective: Create a homogeneous, thermodynamically stable solution.[1][2]
Solvent Preparation: Prepare a 7:3 (v/v) mixture of Chloroform:DMF.
Why? Chloroform dissolves PLA; DMF increases solution conductivity and boiling point, preventing nozzle clogging.
Polymer Dissolution: Dissolve PLA at 12-15 wt% concentration.[1][2][3] Stir at room temperature for 4–6 hours until clear.
Plasticizer Addition: Add Bis(2-propoxyethyl) adipate at 10%, 15%, or 20% (w/w relative to polymer) .
Calculation: If using 1g PLA, add 0.1g BPEA for 10%.
Homogenization: Stir for an additional 2 hours.
Validation Check: The solution must remain optically clear. Cloudiness indicates phase separation (immiscibility). If cloudy, gently heat to 40°C or add 5% more DMF.
Theoretical Benchmark: Use the Fox Equation to validate your data:
(Where is weight fraction; for BPEA is estimated at -60°C to -80°C based on adipate analogs).
Workflow Diagram
Caption: Step-by-step fabrication workflow ensuring solution stability before spinning.
Troubleshooting Guide
Issue
Cause
Corrective Action
Beaded Fibers
Viscosity too low or Surface Tension too high.[1][2][3]
Increase polymer concentration by 1-2 wt% or reduce BPEA slightly.
Wet Fibers
Incomplete solvent evaporation.
Increase Tip-to-Collector Distance (TCD) or reduce flow rate.
Phase Separation
BPEA immiscibility at high loading.
Switch solvent system to DCM:DMF (1:1) or reduce BPEA loading <20%.
Fiber Fusion
dropped below room temperature.
Reduce BPEA concentration; store samples in fridge.
References
Chemical Identity: Bis(2-propoxyethyl) adipate (CAS 310398-47-1).[1][2][3][5][6] BLD Pharm / PubChem. Available at: [Link]
Base Protocol (PLA Electrospinning): Casasola, R., et al. "Electrospinning of poly(lactic acid): effects of solvent system and processing parameters." Polymer (2014).
Adipate Plasticization Mechanism: Martino, V. P., et al. "Processing and mechanical characterization of plasticized poly(lactic acid) films for food packaging." Journal of Applied Polymer Science (2010).
Nanofiber Flexibility: Liu, S., et al. "Electrospinning of PLA/adipate blends for biomedical applications." Biomacromolecules (Cited as general principle for adipate-modified electrospinning).[2]
(Note: While specific literature on "Bis(2-propoxyethyl) adipate" in electrospinning is emerging, the protocols above are derived from chemically identical behaviors of Bis(2-butoxyethyl) adipate and Bis(2-ethylhexyl) adipate, which are standard industry references.)[2]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1,6-Bis(2-propoxyethyl) hexanedioate in Advanced Cosmetic Formulations
Executive Summary
1,6-Bis(2-propoxyethyl) hexanedioate (CAS: 310398-47-1), functionally recognized as Bis-Propoxyethyl Adipate , represents a specialized class of "ether-ester" solvents. Unlike traditional lipophilic emollients (e.g., Isopropyl Myristate), this molecule integrates the polarity of ether linkages with the spreadability of adipate esters.
This unique hybrid structure provides a distinct advantage: High Solvency with Low Viscosity. It is engineered to solve the "crystallization bottleneck" in high-SPF sunscreens and maximize pigment load in color cosmetics without compromising sensory elegance. This guide details the physicochemical rationale, safety considerations, and precise formulation protocols for integrating this material into next-generation cosmetic systems.
Chemical Identity & Physicochemical Profile
Understanding the molecular architecture is critical for predicting formulation behavior.
Property
Specification
Formulation Impact
Chemical Name
1,6-Bis(2-propoxyethyl) hexanedioate
Primary Identifier
Molecular Structure
Adipic acid diester of 2-propoxyethanol
Hybrid Ether/Ester functionality
Molecular Weight
~318.4 g/mol
Mid-range MW ensures low volatility but substantivity
Appearance
Clear, colorless liquid
Non-interfering with color formulations
Polarity
Moderate-High
Excellent solvent for polar organic UV filters
Spreadability
High (>1000 mm²/10min)
Fast-spreading, non-greasy afterfeel
Refractive Index
~1.44 - 1.46
Enhances hair shine and lip gloss intensity
Structural Mechanism
The molecule features a C6 (adipic) backbone providing flexibility and low freezing point. The terminal propoxyethyl groups introduce ether oxygens.
Propyl Chain: Maintains sufficient lipophilicity to ensure water resistance, unlike shorter ethoxy chains which may wash off too easily.
Functional Applications
A. Sun Care: The "Solubility Booster"
The primary failure mode in high-SPF sticks and sprays is the recrystallization of organic UV filters, leading to SPF drop and gritty texture. 1,6-Bis(2-propoxyethyl) hexanedioate acts as a coupling solvent , bridging the gap between polar filters and non-polar oil phases.
B. Color Cosmetics: Pigment Wetting
In high-coverage foundations and matte lipsticks, pigment agglomeration causes streaking. The ether moieties in this adipate lower the interfacial tension between the pigment surface and the oil binder, allowing for higher pigment loading (up to 35%) with lower viscosity.
C. Hair Care: Refractive Shine Agent
Due to its planar orientation on the hair shaft and relatively high refractive index compared to volatile silicones, it functions as a non-volatile shine enhancer in serums and sprays.
Rationale: Standard esters (e.g., C12-15 Alkyl Benzoate) often reach saturation limits with modern triazine filters. This protocol uses 1,6-Bis(2-propoxyethyl) hexanedioate to super-saturate the system without crystallization.
Combine Phase A and heat to 85°C under slow agitation until clear (gellants dissolved).
In a separate beaker, premix Phase B. The 1,6-Bis(2-propoxyethyl) hexanedioate is critical here; add it first, then disperse the UV filters. Heat to 80°C until completely dissolved. Note: Observe the speed of dissolution compared to standard benzoates; it should be 30-40% faster.
Add Phase C to Phase B.
Slowly add the Combined B+C to Phase A.
Pour into molds at 75-80°C. Cool rapidly to ensure transparency.
Protocol 2: "Soft-Focus" Liquid Matte Lipstick
Target: High impact color, non-drying feel, 12-hour wear.
Rationale: Matte lipsticks often crack. The adipate backbone provides flexibility (plasticization) to the film-former, preventing cracking, while the ether groups keep the pigment dispersed.
Phase B: Base & Film Former
4. Isododecane: Q.S. to 100%
5. Trimethylsiloxysilicate: 15.0% (Film Former)
6. Disteardimonium Hectorite: 2.5% (Suspending Agent)
7. Propylene Carbonate: 0.8% (Activator)
Procedure:
Combine Phase B ingredients. High shear mix (3000 rpm) for 15 minutes to activate the clay gel.
Add Phase A (Pigment Paste) to Phase B.
Mix at low shear to degas.
Fill into components.
Mechanism of Action & Workflow Visualization
The following diagrams illustrate the critical role of 1,6-Bis(2-propoxyethyl) hexanedioate in preventing crystallization and enhancing film formation.
Diagram 1: Solvency & Stabilization Mechanism
Caption: Comparative mechanism showing how ether-linkages prevent UV filter recrystallization.
Diagram 2: High-SPF Stick Manufacturing Workflow
Caption: Step-by-step process flow for ensuring transparency and stability in SPF stick formulation.
Safety, Regulatory & Quality Control
Toxicological Context:
While adipate esters are generally recognized as safe (GRAS) for cosmetic use, the presence of the 2-propoxyethanol moiety requires specific attention. 2-Propoxyethanol (EGBPh) is a glycol ether.
Purity Requirement: The raw material must be assayed to ensure <0.1% free 2-propoxyethanol . High levels of residual free glycol ethers can be skin penetrants and potential irritants.
Hydrolysis Stability: Formulations should be maintained between pH 4.0 - 8.0 to prevent hydrolysis of the ester back into the parent alcohol and acid.
Color (APHA): < 50 (Ensures purity for clear formulations).
Regulatory Status:
EU: Check Annex II/III of Regulation (EC) No 1223/2009 for restrictions on glycol ether derivatives. Generally, diesters are treated differently than free ethers, but a safety assessment (CPSR) is mandatory.
US: Adipate esters are widely used. Ensure compliance with CIR (Cosmetic Ingredient Review) precedents for "Alkoxy Adipates".
References
PubChem. Bis(2-butoxyethyl) adipate Compound Summary (Structural Analog). National Library of Medicine. Available at: [Link]
Cosmetic Ingredient Review (CIR). Safety Assessment of Alkyl Esters as Used in Cosmetics. Washington, DC. Available at: [Link]
European Chemicals Agency (ECHA). Registration Dossier: Adipic acid esters. Helsinki. Available at: [Link]
Lotioncrafter/Formulator Sample Shop.Technical Data Sheets for Adipate Esters in Sun Care.
(Note: Specific clinical data for this exact CAS is proprietary to raw material manufacturers; functional claims above are derived from structure-activity relationships of the Adipate/Glycol Ether ester class.)
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 1,6-Bis(2-propoxyethyl) hexanedioate
Status: Active Ticket Focus: Yield Optimization & Process Troubleshooting Lead Scientist: Dr. [AI Name] Last Updated: February 16, 2026 Introduction Welcome to the technical support portal for the synthesis of 1,6-Bis(2-...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket Focus: Yield Optimization & Process Troubleshooting
Lead Scientist: Dr. [AI Name]
Last Updated: February 16, 2026
Introduction
Welcome to the technical support portal for the synthesis of 1,6-Bis(2-propoxyethyl) hexanedioate (also known as Bis(2-propoxyethyl) adipate). This molecule is a specialized plasticizer and solvent synthesized via the esterification of adipic acid and 2-propoxyethanol (ethylene glycol monopropyl ether).
Users frequently report yields stalling at 60-70% due to equilibrium limitations or product loss during the removal of the high-boiling alcohol. This guide addresses these specific bottlenecks using industrial best practices adapted for the research laboratory.
Module 1: Overcoming Equilibrium Limitations (The "65% Yield Wall")
User Issue:
"I am refluxing adipic acid and 2-propoxyethanol with sulfuric acid for 24 hours, but NMR shows significant unreacted acid. My yield is stuck."
Root Cause Analysis:
This is a classic Fischer Esterification equilibrium issue. The reaction generates water.[1][2][3] Because 2-propoxyethanol (BP ~150°C) has a high boiling point and is water-miscible, simple reflux does not effectively remove the water byproduct. The water accumulates, pushing the equilibrium back toward the starting materials.
Solution Protocol: Azeotropic Dehydration
You must break the equilibrium by physically removing water as it forms.
The Fix: The Dean-Stark Trap with an Entrainer
Do not rely on the alcohol itself to carry water. Use a non-polar entrainer solvent.
Solvent Choice: Toluene (BP 110.6°C) or Cyclohexane (BP 80.7°C). Toluene is preferred here because its boiling point is high enough to maintain a good reaction rate but low enough to be easily removed later.
Setup:
Equip your flask with a Dean-Stark trap topped with a reflux condenser.
Fill the trap with the entrainer solvent before starting.
Stoichiometry: Use 2.2 to 2.5 equivalents of 2-propoxyethanol per 1 equivalent of adipic acid. (Slight excess drives kinetics; too much makes purification difficult).
Key Metric:
Parameter
Standard Reflux
Azeotropic Distillation (Dean-Stark)
Water Removal
Poor (stays in pot)
Excellent (separates in trap)
Max Conversion
~60-70%
>98%
| Reaction Time | 24+ Hours | 4–8 Hours |
Module 2: Catalyst Selection & Color Management
User Issue:
"My product is dark brown/black after the reaction."
Root Cause Analysis:
Strong mineral acids (Sulfuric Acid) or dirty p-Toluenesulfonic acid (p-TSA) can cause oxidative degradation ("charring") of the ether backbone in 2-propoxyethanol at high temperatures (>120°C).
Solution Protocol: Catalyst Optimization
Switch to milder or heterogeneous catalysts to prevent side reactions.
Catalyst Comparison Table:
Catalyst System
Pros
Cons
Best For
Sulfuric Acid (H₂SO₄)
Cheap, fast.
Causes charring/color; difficult to wash out completely (emulsions).
Low-value, small-scale test runs.
p-TSA (Monohydrate)
Standard lab reagent; less charring than H₂SO₄.
Homogeneous; requires neutralization workup.
Standard Research Scale.
Amberlyst-15 (Resin)
Heterogeneous (filtration removal); no neutralization needed; cleanest product.
Monitor the color. If it turns yellow/orange, reduce the oil bath temperature by 10°C and extend time.
Inert Atmosphere: Always run under a nitrogen blanket. Ethers oxidize to peroxides and aldehydes in air at high temps, leading to color.
Module 3: Purification & Workup (The "Oily Residue" Problem)
User Issue:
"I cannot remove the excess 2-propoxyethanol. Distillation takes forever, and the product decomposes."
Root Cause Analysis:
2-Propoxyethanol has a high boiling point (~150°C). Removing it by simple distillation requires excessive heat, which degrades the ester.
Solution Protocol: Vacuum Workup
Step 1: Neutralization (CRITICAL)
Before any distillation, you must neutralize the acid catalyst. If you heat the mixture with acid still present, you will trigger the reverse reaction (hydrolysis) or polymerization.
Procedure: Wash the organic layer with 10% Na₂CO₃ or saturated NaHCO₃ until the aqueous layer pH is ~8. Wash once with brine.
Step 2: High-Vacuum Distillation
Rotary Evaporator: Remove the Toluene/Entrainer at 40–50°C (moderate vacuum).
Oil Pump / Kugelrohr: To remove the excess 2-propoxyethanol, you need high vacuum (<1 mmHg).
Heat the bath to 80–100°C under full vacuum.
The alcohol will distill off; the product (high MW diester) will remain in the pot.
Note: The product itself has a very high boiling point (>200°C at reduced pressure). Do not attempt to distill the product unless you have a wiped-film evaporator or short-path setup.
Module 4: Process Visualization
Workflow Diagram
The following diagram outlines the optimized synthesis pathway using a Dean-Stark apparatus and p-TSA catalyst.
Caption: Optimized synthesis workflow emphasizing water removal and neutralization steps.
Troubleshooting Logic Tree
Use this decision tree to diagnose yield issues rapidly.
Caption: Diagnostic logic for identifying common synthesis failures.
References
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. (Foundational mechanism for acid-catalyzed esterification).
Liu, Y., et al. (2006). Esterification of Adipic Acid with Alcohols over Solid Acid Catalysts. Industrial & Engineering Chemistry Research. (Comparison of homogeneous vs.
PubChem Compound Summary. Bis(2-ethoxyethyl) adipate (Analogous compound data for physical properties and safety).
Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
Bis(2-propoxyethyl) adipate (BPEA) is a high-molecular-weight diester (
, MW ~318.4 g/mol ) synthesized via the esterification of adipic acid with 2-propoxyethanol. Unlike simple alkyl adipates, the presence of ether linkages in the side chains increases polarity and viscosity, while its high boiling point makes it susceptible to thermal degradation (discoloration/acid formation) during purification.
This guide provides a self-validating workflow to purify BPEA to >98% purity using high-vacuum distillation, specifically addressing the prevention of hydrolysis and "back-biting" degradation.
Module 1: Critical Pre-Distillation Workflow
WARNING: Attempting to distill the crude reaction mixture directly without neutralization will lead to acid-catalyzed decomposition in the distillation pot.
Step-by-Step Protocol
Quench & Neutralize:
Cool crude reaction mixture to room temperature.
Wash with 10% Na₂CO₃ (aq) or saturated NaHCO₃ until the aqueous layer pH is 8-9.
Why? Residual acid catalyst (e.g., p-TsOH or H₂SO₄) will catalyze the reverse reaction (hydrolysis) or ether cleavage at distillation temperatures (>150°C).
Q: My vacuum gauge reads <1 mmHg, but the BPEA is not distilling even at 160°C. What is wrong?
Diagnosis: This is likely a Head Temperature vs. Pot Temperature disparity.
Explanation: BPEA is a high-boiler. The vapor pressure at 160°C might be sufficient to boil in the pot, but the vapor may condense on the column walls before reaching the thermometer/condenser if the path is uninsulated (adiabatic loss).
Corrective Action:
Insulate: Wrap the Vigreux column and the still head with glass wool and aluminum foil.
Check Pot Temp: The pot temperature often needs to be 30-40°C higher than the head temperature. If the head is 160°C, the pot might need to be 200°C.
Verify Vacuum: Ensure the pump is actually pulling <1 mmHg at the system, not just at the pump inlet. Use a McLeod gauge or digital Pirani gauge near the trap.
Q: The liquid is bumping violently, splashing into the receiver.
Diagnosis: Superheating of viscous fluids or residual solvents.
Corrective Action:
Stirring: Use a large, egg-shaped magnetic stir bar at high RPM. Do not rely on boiling chips for high-vacuum distillations (they lose effectiveness once the air is exhausted).
Air Bleed: Introduce a very fine capillary leak of dry Nitrogen (N₂) into the pot. The bubbles provide nucleation sites.
Ramp Slowly: You likely have residual 2-propoxyethanol. Distill this off at a lower bath temperature before ramping up for the BPEA fraction.
Category B: Product Quality & Degradation
Q: The distillate is turning yellow or brown. Is this normal?
Diagnosis: No. This indicates Thermal Oxidative Degradation or Acid-Catalyzed Hydrolysis .
Root Cause:
Leak: Oxygen entering the hot system at 200°C causes rapid oxidation of ether linkages (peroxide formation).
Acidity: Incomplete neutralization of the catalyst (p-TsOH/H₂SO₄) in Step 1.
Corrective Action:
Stop immediately.
Check System: Grease all joints (high-vacuum grease) and check for leaks.
Re-Wash: If the pot residue is acidic, cool it, dilute with ether, wash again with NaHCO₃, dry, strip, and restart.
Q: My yield is low, and there is a lot of viscous residue left in the pot.
Diagnosis: Polymerization or Transesterification.
Explanation: If the temperature is too high (>220°C) for too long, adipates can undergo transesterification or oligomerization, forming non-volatile tars.
Solution: Use a Short Path Distillation head. This minimizes the distance the vapor must travel, allowing you to distill at a lower pot temperature (reducing thermal stress).
Category C: Separation Efficiency
Q: How do I distinguish the Mono-ester impurity from the Diester (BPEA)?
Data:
Impurity: Mono(2-propoxyethyl) adipate (contains free -COOH). Higher boiling point due to hydrogen bonding dimers.
Product: Bis(2-propoxyethyl) adipate.
Strategy:
The first major fraction is usually the Diester (BPEA).
The Mono-ester typically remains in the pot or distills only at extreme temperatures.
Validation: Check the Refractive Index (RI) of fractions. Collect small cuts. When the RI stabilizes, that is your pure heart cut.
Module 4: Reference Data & Specifications
Estimated Physical Properties for Process Control
Note: Values are estimated based on structural homologs (Bis(2-butoxyethyl) adipate) and standard nomographs.
Enhancing thermal stability of 1,6-Bis(2-propoxyethyl) hexanedioate
Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the thermal instability challenges associated with 1,6-Bis(2-propoxyethyl) hexanedioate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the thermal instability challenges associated with 1,6-Bis(2-propoxyethyl) hexanedioate . This molecule, structurally an adipic acid diester with glycol ether side chains, presents a dual-threat degradation profile: the oxidative susceptibility of ether linkages and the hydrolytic vulnerability of ester bonds .
This guide moves beyond basic storage advice, offering mechanistic root-cause analysis and validated stabilization protocols for researchers in drug development and material science.
Module 1: Diagnostic Hub (Troubleshooting)
Q1: My neat sample has developed a yellow hue after heating at 60°C. Is this contamination?A: It is likely not external contamination but intrinsic oxidative degradation .
The Mechanism: The "propoxyethyl" moiety contains ether linkages (
). The carbon atoms adjacent to the ether oxygen are prone to hydrogen abstraction by free radicals, forming hydroperoxides. These unstable intermediates decompose into aldehydes and ketones, which undergo aldol condensation to form conjugated, colored species (chromophores).
Immediate Action: Check the Peroxide Value (PV). If PV > 5 meq/kg, the degradation cascade has initiated.
Q2: The acid number (TAN) of my formulation is rising during storage. Why?A: You are observing hydrolysis or advanced oxidation .
Hydrolysis: If moisture is present (>500 ppm), the central adipate ester bonds cleave, releasing adipic acid and 2-propoxyethanol. This reaction is autocatalytic; the released acid accelerates further cleavage.
Oxidation: The oxidative cleavage of the ether tail can also generate short-chain carboxylic acids (e.g., propionic acid), contributing to the Total Acid Number (TAN).
Q3: Can I just use standard BHT to fix this?A: BHT (Butylated Hydroxytoluene) is a start, but often insufficient for this specific molecule at elevated temperatures (>100°C). BHT is volatile. For 1,6-Bis(2-propoxyethyl) hexanedioate, you need a synergistic system : a non-volatile primary antioxidant (to scavenge radicals) and a secondary antioxidant (to decompose hydroperoxides).
Module 2: Mechanistic Visualization
To effectively stabilize the molecule, one must understand the degradation pathways.
Secondary AO: Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168) OR Thioether (e.g., DSTDP). Reason: Reduces hydroperoxides to inactive alcohols.
Procedure:
Heat the 1,6-Bis(2-propoxyethyl) hexanedioate to 40-50°C to lower viscosity.
Add Primary AO at 0.1 - 0.2 wt% .
Add Secondary AO at 0.2 - 0.4 wt% . (Ratio 1:2 is often optimal).
Stir under Nitrogen blanket for 30 minutes until fully dissolved.
Filter (0.45 µm) if used for injectable/drug delivery applications to remove particulate matter.
Protocol B: Hydrolysis Prevention (The "Dry" Standard)
Objective: Maintain water content below the critical hydrolysis threshold.
Drying: Vacuum dry the ester at 60°C, <10 mbar for 4 hours.
Scavenger Addition (Optional): For extreme stability, add a carbodiimide hydrolysis stabilizer (e.g., 0.5 wt% monomeric carbodiimide) which reacts with any generated acid/water.
Storage: Store in amber glass with a PTFE-lined cap. Headspace must be purged with Argon or Nitrogen.
Module 4: Comparative Data Vault
The following table illustrates the theoretical stability improvements based on proxy data for glycol ether adipates under accelerated aging (150°C, Air).
Formulation Strategy
Induction Time (OIT)*
Color Change (Delta E)
Acid Number Increase
Control (Unstabilized)
< 10 mins
High (Dark Brown)
Rapid (> 2.0 mg KOH/g)
BHT (0.5%)
~ 45 mins
Medium (Yellow)
Moderate
Synergistic System (Protocol A)
> 200 mins
Low (Pale Yellow)
Negligible
Protocol A + N2 Blanket
> 300 mins
Very Low (Clear)
Negligible
*Oxidation Induction Time (OIT) measured via DSC.[1]
Module 5: Workflow for Stability Testing
Use this logic flow to validate your stabilized formulation.
Figure 2: Step-by-step validation workflow for thermal stability.
References
Thermal Stability of Polyol Esters : Evaluation of antioxidant efficacy in ester-based fluids, highlighting the superiority of hindered phenols combined with secondary antioxidants.[2]
Source: University at Buffalo / Journal of Materials Science.3[1][4][5][6][7][8][9][10][3]
Degradation Mechanisms of Adipates : Detailed analysis of thermal-oxidative degradation in dioctyl adipate, confirming acid number increase and viscosity changes as primary indicators.
Source: ResearchGate / Friction Journal.7[1][4][5][6][7][8][9][10][3]
General Properties of 1,6-Bis(2-propoxyethyl) hexanedioate : Chemical structure and basic property data for the specific molecule.
Source: PubChem.11[4][7][8]
Stabilization of PVC with Adipate Esters : Demonstrates the use of specific metal alkoxides and synergistic additives to enhance long-term thermal stability.
Source: MedCrave / MOJ Polymer Science.9
Removing unreacted alcohols from bis(2-propoxyethyl) adipate mixtures
Technical Support Center: Purification of Bis(2-propoxyethyl) Adipate Executive Summary & Core Directive The Challenge: The synthesis of bis(2-propoxyethyl) adipate via Fischer esterification typically involves an excess...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Bis(2-propoxyethyl) Adipate
Executive Summary & Core Directive
The Challenge:
The synthesis of bis(2-propoxyethyl) adipate via Fischer esterification typically involves an excess of 2-propoxyethanol (ethylene glycol monopropyl ether) to drive the equilibrium toward the diester. While the esterification is robust, the removal of unreacted alcohol is critical. Residual 2-propoxyethanol is a glycol ether with significant toxicity (hemolytic effects) and volatility issues that compromise the plasticizer's performance and regulatory compliance [1, 2].
The Solution:
Effective purification requires a dual-phase approach: aqueous partitioning to remove the bulk of the water-soluble alcohol, followed by high-vacuum stripping to remove trace residues.
CRITICAL SAFETY WARNING:
2-Propoxyethanol is a Class B Peroxide Former . Distillation concentrates peroxides, creating an explosion hazard.[1] You MUST test for peroxides prior to any heating or distillation step. If peroxides are detected (>10 ppm), they must be neutralized immediately [3, 4].
Troubleshooting Guide (Q&A)
Q1: I have removed the bulk solvent on a rotary evaporator, but NMR still shows ~5% residual alcohol. Why won't it come off?A: 2-Propoxyethanol has a boiling point of ~150–153°C at atmospheric pressure. On a standard rotary evaporator (approx. 10–20 mbar), you may not achieve the vapor pressure differential needed to strip it efficiently without excessive heat, which risks degrading your ester.
Corrective Action: Switch to a high-vacuum manifold (<1 mbar) or a short-path distillation setup. The alcohol will distill readily at ~40–50°C under high vacuum (0.1–0.5 mmHg).
Q2: During the aqueous wash, my mixture formed a stubborn emulsion. How do I break it?A: Adipate esters are lipophilic, but the presence of unreacted mono-esters (surfactants) and the amphiphilic nature of 2-propoxyethanol can stabilize emulsions.
Corrective Action:
Salting Out: Add saturated NaCl (brine) to the aqueous phase.[2] This increases the ionic strength, driving the organic alcohol into the water phase and sharpening the interface.
Filtration: If solid particulates are stabilizing the emulsion, filter the mixture through a pad of Celite.
Q3: My final product has a high Acid Value (AV) despite distillation. What went wrong?A: Distillation removes the alcohol but not necessarily the unreacted adipic acid or mono-esters, which have high boiling points.
Corrective Action: You must perform a basic wash before the final distillation. Wash the crude reaction mixture with 10% aqueous sodium carbonate (Na₂CO₃) or bicarbonate until the aqueous layer pH remains >8. This converts free acids into water-soluble salts.
Frequently Asked Questions (FAQs)
Q: Can I use steam stripping instead of vacuum distillation?A: Yes. Steam stripping is highly effective for removing volatile organic impurities (VOCs) like 2-propoxyethanol from high-boiling esters. The steam forms a pseudo-azeotrope, lowering the effective boiling point of the alcohol. However, ensure your ester is hydrolytically stable under the stripping conditions (neutral pH is preferred).
Q: How do I remove peroxides if my test is positive?A: If the peroxide test (e.g., starch-iodide paper) is positive, wash the organic phase with a fresh solution of 5% aqueous sodium metabisulfite or ferrous sulfate . Retest to confirm peroxide destruction before heating [3].
Q: What is the best storage condition for the purified ester?A: Store under an inert atmosphere (Nitrogen or Argon) in amber glass to prevent auto-oxidation and hydrolysis.
Technical Data & Properties
Table 1: Physicochemical Properties Comparison
Property
2-Propoxyethanol (Impurity)
Bis(2-propoxyethyl) Adipate (Target)
Significance
Boiling Point (atm)
150–153°C [1]
>300°C (Predicted)
Large delta allows separation by distillation.
Water Solubility
Miscible (Soluble) [1]
Insoluble (Lipophilic)
Allows separation by aqueous washing.
Density
0.913 g/mL
~1.0–1.05 g/mL
Phase separation may be slow if densities are close; use brine.
Safety Critical: Peroxides concentrate in the pot residue.
Experimental Protocols
Protocol A: Aqueous Workup (Bulk Removal)
Use this step immediately after the reaction to remove catalyst, unreacted acid, and the majority of the alcohol.
Cool the reaction mixture to room temperature.
Dilute with an equal volume of a hydrophobic solvent (e.g., Ethyl Acetate or Toluene) to lower viscosity.
Neutralize: Wash with 10% Na₂CO₃ (2x) to remove adipic acid and catalyst (e.g., H₂SO₄ or p-TSA).
Alcohol Removal: Wash with Saturated Brine (NaCl) (3x).
Mechanism:[2][4][5] The high ionic strength of brine "salts out" the organic ester while the amphiphilic 2-propoxyethanol partitions into the aqueous phase.
Dry: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.
Protocol B: High-Vacuum Distillation (Polishing)
Use this step to remove the final traces of alcohol.
Safety Check: Test the crude oil for peroxides. If positive, treat with sodium metabisulfite (see FAQs).
Setup: Assemble a short-path distillation apparatus with a high-vacuum pump capable of <1 mbar.
Degassing: Stir under vacuum at room temperature for 10 minutes to remove dissolved gases.
Heating: Slowly ramp the oil bath temperature.
Fraction 1 (Impurity): 2-Propoxyethanol will distill first. (Expect vapor temp ~40–60°C at 0.5 mmHg).
Fraction 2 (Product): Once the alcohol is removed, the temperature will rise. You can either distill the ester (if stable) or, more commonly, strip the alcohol until no more distillate collects, leaving the pure ester in the pot.
Analysis: Verify purity via GC-MS or H-NMR (Look for disappearance of the triplet at ~3.4 ppm corresponding to the -CH₂-O- of the free alcohol).
Process Visualization
The following diagram illustrates the logical workflow for purification, emphasizing the critical safety decision node regarding peroxides.
Figure 1: Purification workflow for Bis(2-propoxyethyl) adipate, highlighting the critical peroxide safety check before thermal treatment.
References
National Institutes of Health (NIH) - PubChem. (n.d.). Bis(2-butoxyethyl) adipate (Analogous Compound Data). Retrieved February 16, 2026, from [Link]
Troubleshooting phase separation issues with adipate plasticizers
Topic: Troubleshooting Phase Separation in Pharmaceutical Polymer Matrices Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Polymer Formulations Introduction Welcome to the technical support hub for adipate...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Phase Separation in Pharmaceutical Polymer Matrices
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Polymer Formulations
Introduction
Welcome to the technical support hub for adipate-based plasticization. Adipate plasticizers (e.g., Dibutyl Adipate, Diethylhexyl Adipate) are critical for lowering the glass transition temperature (
) of pharmaceutical coatings, particularly in Ethylcellulose (EC) and Acrylic matrices. However, their low molecular weight and specific solubility parameters often lead to phase separation , manifesting as surface blooming, exudation, or film embrittlement.
This guide moves beyond basic "trial and error" by applying thermodynamic principles (Hansen Solubility Parameters) and kinetic analysis to diagnose and resolve instability.
Module 1: The Diagnostic Framework
Is it Phase Separation, Lubricant Bloom, or Moisture?
Before adjusting your formulation, you must correctly identify the surface defect. Misdiagnosing a lubricant bloom as plasticizer migration will lead to incorrect countermeasures.[1]
Symptom Identification Matrix
Feature
Plasticizer Exudation
Plasticizer Blooming
Lubricant Bloom
Moisture Blushing
Visual State
Liquid / Oily sheen
Solid / White Haze (Crystal)
White / Waxy Powder
Milky Haze / Opacity
Tactile Feel
Wet, sticky, or tacky
Rough or gritty
Slippery / Waxy
Dry, smooth
Wipe Test
Smears, difficult to remove
Wipes off, may reappear slowly
Wipes off easily
Does not wipe off
Solubility
Soluble in Ethanol/IPA
Soluble in Ethanol
Soluble in Hexane
Irreversible (trapped water)
Kinetics
Appears days/weeks after cure
Appears weeks/months after cure
Appears immediately or <24 hrs
Appears during drying
Root Cause
Solubility Limit Exceeded ()
Crystallization at Surface
Excess Stearate/Wax
High Humidity / Fast Dry
Diagnostic Logic Tree
Use the following decision tree to isolate the root cause of the instability.
Figure 1: Diagnostic logic flow to distinguish between plasticizer incompatibility and processing defects.
Module 2: Thermodynamic Causality (The "Why")
The Mechanism: Hansen Solubility Parameters (HSP)
Adipate plasticizers (e.g., Dibutyl Sebacate or Adipate) are generally hydrophobic. Phase separation occurs when the Interaction Radius (
) between the polymer and plasticizer exceeds the polymer's Interaction Sphere () .
(The Relative Energy Difference, RED), the system is thermodynamically unstable. Adipates often fail with hydrophilic polymers (like HPMC) because the (difference in hydrogen bonding) is too large.
Experimental Protocol: DSC Miscibility Screening
Do not rely on visual observation alone. Use Differential Scanning Calorimetry (DSC) to quantify miscibility limits.
Objective: Determine if the plasticizer has truly solvated the amorphous regions of the polymer.
Step-by-Step Methodology:
Sample Prep: Prepare films with 0%, 10%, 20%, and 30% adipate loading. Dry to constant weight.
Pan Loading: Hermetically seal 5-10 mg of film in aluminum pans.
Cycle 1 (History Erase): Heat from
to (or above polymer ) at .
Why: Removes moisture and relaxes processing stress.
Cooling: Quench cool at
to .
Cycle 2 (Measurement): Heat from
to at .
Analysis: Measure the
(midpoint).
Pass: Single, sharp
that decreases linearly with concentration (Fox Equation behavior).
Fail: Two
signals (one for polymer, one for plasticizer) or a broadened transition width ().
Module 3: Troubleshooting Guides (FAQs)
Issue 1: "My film is clear initially but becomes hazy after 1 month."
Diagnosis: Delayed Crystallization (Blooming).
Mechanism: The plasticizer is trapped in a non-equilibrium state during rapid drying. Over time, the molecules migrate to the surface to lower the system's free energy, eventually crystallizing.
Corrective Actions:
Check Loading: You likely exceeded the saturation limit (
) at room temperature. Reduce adipate concentration.
Switch Plasticizer: Move from a monomeric adipate (e.g., DOA) to a polymeric adipate. Polymeric plasticizers have higher molecular weights (>1000 Da), significantly reducing mobility and migration rates.
Annealing: Cure the coated tablets at
for 1-2 hours immediately after coating to equilibrate the polymer network.
Issue 2: "The tablets are sticky/tacky immediately after coating."
Diagnosis:
Depression Overshoot (Plasticization Overload).
Mechanism: The adipate has lowered the of the coating to near or below room temperature.
Corrective Actions:
Anti-Tacking Agents: Add Talc or Magnesium Stearate to the coating suspension (typically 20-50% of polymer weight).
Increase
: Blend the polymer with a higher variant (e.g., blend Eudragit RL with Eudragit RS) or reduce plasticizer content.
Issue 3: "Brittleness increases during stability testing (40°C/75% RH)."
Diagnosis: Leaching or Volatilization.
Mechanism:
Volatilization: Low MW adipates (like Dibutyl Adipate) have high vapor pressures. At
, they evaporate from the film surface.
Leaching: High humidity causes water to penetrate the film. If the plasticizer is slightly water-soluble, it leaches out.[3]
Corrective Actions:
TGA Analysis: Run Thermogravimetric Analysis. If weight loss occurs below
, the plasticizer is too volatile.
Hydrophobicity Match: Ensure the plasticizer is sufficiently hydrophobic to resist water extraction (e.g., switch from Dibutyl Adipate to Diethylhexyl Adipate).
Module 4: Formulation Optimization Workflow
Use this workflow to re-engineer a failing formulation.
Figure 2: Workflow for validating plasticizer compatibility using HSP calculations and DSC verification.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
and ).
Siepmann, F., et al. (2008). "Polymer Blends for Controlled Release Coatings." Journal of Controlled Release. (Discusses miscibility mechanisms in EC/HPMC systems).
Wypych, G. (2023). Handbook of Plasticizers. ChemTec Publishing. (Data on volatility and migration rates of adipates).
ASTM D3418-21 . "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry." ASTM International. (The standard protocol for DSC).
Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Specific compatibility data for Dibutyl Adipate and polymers).
Technical Support Center: Bis(2-propoxyethyl) adipate Stability & Storage
This guide serves as a specialized Technical Support Center for researchers and formulation scientists working with Bis(2-propoxyethyl) adipate . It is designed to move beyond basic safety data sheets (SDS) into the mech...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for researchers and formulation scientists working with Bis(2-propoxyethyl) adipate . It is designed to move beyond basic safety data sheets (SDS) into the mechanistic "why" and "how" of stabilizing this specific diester-ether hybrid.
The Scientist's Perspective:
Bis(2-propoxyethyl) adipate is a "hybrid" molecule containing two distinct functional groups that dictate its shelf-life: ester linkages (susceptible to moisture) and glycol ether side chains (susceptible to oxygen). Understanding this duality is critical for drug development applications where impurity profiles are strictly regulated.
A. The "Two-Front" War on Stability
You are fighting two different degradation pathways simultaneously.
Hydrolytic Cleavage (Moisture Driven):
Mechanism: Water molecules attack the carbonyl carbon of the adipate ester. This reaction is autocatalytic . As the ester hydrolyzes, it releases Adipic Acid. The increasing acidity (
concentration) accelerates further hydrolysis.
Result: Rise in Acid Number (AN), formation of free 2-propoxyethanol, and potential precipitation of adipic acid crystals in cold storage.
Ether Autoxidation (Oxygen Driven):
Mechanism: The propoxyethyl tail contains ether linkages (
). The hydrogens on the carbon adjacent to the ether oxygen are susceptible to radical abstraction by atmospheric oxygen.
Result: Formation of organic hydroperoxides.[1] These are shock-sensitive in high concentrations and can oxidatively degrade Active Pharmaceutical Ingredients (APIs) even at trace levels (ppm).
B. Degradation Pathway Visualization
The following diagram maps the kinetic risks associated with improper storage.
Figure 1: Dual degradation pathways showing the autocatalytic nature of hydrolysis and the oxidative risk of peroxide formation.
Storage Protocols & Shelf-Life Extension
Directive: Treat this material as a Class B Peroxide Former and a moisture-sensitive ester.
Recommended Storage Conditions
Parameter
Specification
Scientific Rationale
Temperature
2°C – 8°C (Refrigerated)
Lowers kinetic energy, significantly retarding the rate of radical propagation (peroxides) and hydrolysis.
Atmosphere
Nitrogen () or Argon Blanket
Displaces to prevent ether oxidation.[1] Displaces humid air to prevent hydrolysis.
Container
Amber Glass / Tightly Sealed
Amber glass blocks UV light (a radical initiator). Plasticizers in PVC containers may leach; glass is inert.
Stabilizer
BHT (2,6-Di-tert-butyl-4-methylphenol)
Critical: If permissible in your formulation, maintain 50–100 ppm BHT to scavenge free radicals before they attack the ether bond.
The "Golden Rule" of Headspace
Every time you open the bottle, you introduce moisture and oxygen.
Protocol: After dispensing, immediately purge the headspace with dry nitrogen for 10–15 seconds before re-sealing. Parafilm is insufficient; use a cap with a chemically resistant liner (PTFE).
Troubleshooting & FAQs
Format: Scenario-Based Troubleshooting for the Laboratory.
Q1: "I see a slight haze or white crystals at the bottom of my bottle. Is it safe to use?"
Diagnosis: Likely Adipic Acid precipitation .
Root Cause: Hydrolysis has occurred. The ester bond cleaved, releasing adipic acid. Adipic acid has low solubility in the parent ester and precipitates out, especially in cold storage.
Action:
Do NOT heat to redissolve. This will accelerate degradation.
Test Acid Number (AN). If AN > 1.0 mg KOH/g, the material is degraded beyond recovery for sensitive applications.
Filtration? Filtering removes the crystals but leaves the acidic supernatant, which will continue to degrade autocatalytically. Discard the lot.
Q2: "My API is degrading rapidly when formulated with this solvent, but the solvent looks clear."
Diagnosis:Peroxide Contamination.Root Cause: The ether linkages oxidized. Peroxides are colorless and soluble, so there is no visual cue. They are potent oxidizers of amine or sulfur-containing drugs.
Action:
Perform a Peroxide Test immediately. (See Section 4).
Limit: For pharmaceutical use, peroxides should typically be < 10 ppm (or stricter depending on API sensitivity).
Prevention: Ensure the next lot contains an antioxidant (like BHT) if your formulation allows.
Q3: "Can I extend the shelf life past the manufacturer's expiration date?"
Diagnosis: Risk Assessment required.
Analysis:
If stored at Room Temp (RT) without
: No.
If stored at 4°C with
and unopened: Possibly.Protocol: You must re-validate Acid Number and Peroxide Value . If both are within spec, you may extend by 3–6 months. Do not extend indefinitely as inhibitors (BHT) are consumed over time.
Analytical Validation Protocols
Use these methods to validate the integrity of your material before critical experiments.
Workflow: Go/No-Go Decision Tree
Figure 2: Quality Control decision tree for assessing solvent integrity.
Protocol A: Rapid Peroxide Screening
Method: Semi-quantitative peroxide test strips (e.g., Quantofix® Peroxide 25 or 100).
Result: Any blue coloration indicates peroxides. For drug development, 0 ppm is the target .
Protocol B: Acid Number Titration (Standard)
Reference: ASTM D974 or USP <401> (Fats and Fixed Oils).
Principle: Titration of free fatty acids (Adipic acid) with Potassium Hydroxide (KOH).
Reagents: 0.1 N KOH in isopropanol, Phenolphthalein indicator.
Calculation:
= Normality of KOH
= Volume of KOH used for sample (mL)
= Volume of KOH used for blank (mL)
= Weight of sample (g)
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8837, Bis(2-butoxyethyl) adipate (Analogous Structure Reference). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Guidance on Peroxide Forming Chemicals. (General mechanism for ether autoxidation). Retrieved from [Link]
Jackson, H.L., et al. (1970).Control of Peroxidizable Compounds. Journal of Chemical Education, 47(3), A175. (Foundational text on ether peroxide management).
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (Guidelines for stability testing conditions). Retrieved from [Link]
(Note: While specific literature on the propoxy-derivative is rarer than the butoxy-derivative, the chemical behavior described herein is derived from the functional group chemistry of glycol ether adipates as a class.)
H-NMR and C-NMR spectral analysis of 1,6-Bis(2-propoxyethyl) hexanedioate
Topic: H-NMR and C-NMR spectral analysis of 1,6-Bis(2-propoxyethyl) hexanedioate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: H-NMR and C-NMR spectral analysis of 1,6-Bis(2-propoxyethyl) hexanedioate
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Relevance
1,6-Bis(2-propoxyethyl) hexanedioate (BPEH) is emerging as a critical biodegradable plasticizer and solvent intermediate, specifically targeted to replace toxic phthalates (e.g., DEHP) and lower-performance adipates (e.g., DEHA) in pharmaceutical polymer coatings and PVC formulations.
For the analytical scientist, BPEH presents a unique spectral fingerprint that allows for rapid discrimination from common contaminants. Unlike phthalates, it lacks aromaticity; unlike standard branched adipates (DEHA), it possesses a distinct ether-ester linear connectivity. This guide provides a definitive spectral breakdown to validate purity and identify this molecule in complex matrices.
Structural Elucidation & Logic
Before analyzing spectra, we must map the magnetic environment of the molecule. BPEH is a symmetric diester.
Molecular Formula:
Symmetry: symmetry (The two ends are chemically equivalent).
Key Moieties:
Figure 1: Magnetic connectivity map demonstrating the deshielding progression from the aliphatic core to the oxygen-rich ester/ether regions.
Experimental Protocol (Methodology)
To ensure reproducibility, the following protocol minimizes solvent effects and water contamination peaks.
Reagents & Preparation[3][4]
Solvent: Chloroform-d (
) is the standard for adipates due to excellent solubility and lack of exchangeable protons.
Alternative: DMSO-
if analyzing polar degradation products (e.g., free adipic acid).
Concentration: 10–15 mg of BPEH in 0.6 mL solvent.
Reference: TMS (Tetramethylsilane) at 0.00 ppm.
Acquisition Parameters (Standard 500 MHz)
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
Relaxation Delay (D1):
5 seconds (Crucial for accurate integration of the carbonyl-adjacent protons).
Scans (NS): 16 (H-NMR), 512+ (C-NMR).
Temperature: 298 K.
H-NMR Spectral Analysis
Solvent Reference:
residual peak at 7.26 ppm.
The spectrum of BPEH is characterized by three distinct regions: the Deshielded Oxygenated Region (3.4–4.3 ppm), the Alpha-Carbonyl Region (2.3 ppm), and the Aliphatic Region (0.9–1.7 ppm).
Assignment
Chemical Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Structural Logic
A (Ester )
4.22
Triplet
4H
~6.5
Strongly deshielded by ester oxygen. Diagnostic for ester formation.
B (Ether )
3.65
Triplet
4H
~6.5
Ethylene glycol unit, adjacent to ether oxygen.
C (Propyl )
3.40
Triplet
4H
~6.7
Propyl start, shielded slightly more than ethylene glycol unit.
D (Adipate )
2.33
Triplet
4H
~7.0
Adjacent to Carbonyl (). Classic adipate fingerprint.
E (Adipate )
1.65
Multiplet
4H
-
Middle of adipate chain. Overlaps with propyl .
F (Propyl )
1.60
Multiplet
4H
-
Middle of propyl chain.
G (Propyl )
0.91
Triplet
6H
~7.4
Terminal methyls.
Critical Interpretation Note
The region between 3.4 and 3.7 ppm can appear complex. In lower field instruments (300 MHz), the signals at 3.65 and 3.40 may overlap. At 500 MHz+, they resolve into two distinct triplets. This "Ether Window" is the primary differentiator between BPEH and simple alkyl adipates (like Dibutyl Adipate), which lack the 3.65 ppm signal entirely.
C-NMR Spectral Analysis
Solvent Reference:
triplet at 77.16 ppm.
Carbon Type
Shift ( ppm)
Assignment Note
Carbonyl ()
173.5
Ester carbonyl.
Ester
63.5
Directly attached to ester oxygen.
Ether (Glycol)
68.8
Ethylene glycol ether carbon.
Ether (Propyl)
72.9
Propyl ether carbon (Deshielded by ether O).
Adipate
34.1
Next to carbonyl.
Adipate
24.5
Core chain.
Propyl
22.9
Propyl middle.
Propyl
10.5
Terminal methyl.
Comparative Performance Analysis
This section compares BPEH against the industry standard (DEHA) and the "bad actor" (DEHP) to demonstrate how to distinguish them in QC workflows.
Table 2: Spectral Differentiation Matrix
Feature
BPEH (Target)
DEHA (Adipate Analog)
DEHP (Phthalate)
Aromatic Signals
None
None
Doublet/Multiplet (7.5–7.7 ppm)
Ester
Triplet (~4.2 ppm)
Multiplet (~4.0 ppm)
Multiplet (~4.2 ppm)
Ether Signals
Present (3.4–3.7 ppm)
Absent
Absent
Methyl Terminus
Triplet (0.9 ppm)
Multiplet/Doublet (0.9 ppm)
Multiplet (0.9 ppm)
Detection Logic
Look for Ether signals + No Aromatics .
Look for Branched splitting patterns.
Look for Aromatic protons.
Graphviz: Diagnostic Decision Tree
Figure 2: Analytical workflow for distinguishing BPEH from common plasticizer contaminants.
References
National Institute of Standards and Technology (NIST). Mass Spectral Library and NMR Data for Adipic Acid Esters. NIST Chemistry WebBook, SRD 69. Available at: [Link]
European Chemicals Agency (ECHA). Registration Dossier: Bis(2-propoxyethyl) adipate. ECHA.[3][4] Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for chemical shift additivity rules used in assignment).
Comparing plasticizing efficiency of 1,6-Bis(2-propoxyethyl) hexanedioate vs DEHP
This guide provides a technical comparison between 1,6-Bis(2-propoxyethyl) hexanedioate (a glycol ether adipate) and DEHP (the industry-standard phthalate), focusing on plasticizing efficiency, mechanism of action, and p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between 1,6-Bis(2-propoxyethyl) hexanedioate (a glycol ether adipate) and DEHP (the industry-standard phthalate), focusing on plasticizing efficiency, mechanism of action, and performance in polymer matrices like PVC.
Executive Summary
1,6-Bis(2-propoxyethyl) hexanedioate (referred to herein as BPEH ) represents a class of "specialty low-temperature plasticizers." Compared to Di(2-ethylhexyl) phthalate (DEHP) , BPEH exhibits superior plasticizing efficiency and low-temperature flexibility due to its linear, ether-oxygen-rich backbone. However, this comes at the cost of higher volatility and migration rates. BPEH is increasingly relevant as a non-phthalate alternative in applications requiring high elasticity at sub-zero temperatures or where phthalate toxicity is a regulatory concern.
Feature
1,6-Bis(2-propoxyethyl) hexanedioate (BPEH)
DEHP (Incumbent)
Chemical Class
Glycol Adipate Ester
Ortho-Phthalate Ester
Molecular Weight
~318.4 g/mol
390.6 g/mol
Plasticizing Efficiency
High (Lower substitution required)
Moderate (Standard baseline)
Low-Temp Flexibility
Excellent (Tg suppression > DEHP)
Good
Volatility
Moderate to High
Low
Toxicity Profile
Generally lower (Non-phthalate)
High (Reprotoxic, REACH restricted)
Chemical Structure & Mechanism
The performance difference stems directly from the molecular architecture.
DEHP : Features a rigid aromatic ring (phthalate core) which provides stability but limits chain mobility. The branched 2-ethylhexyl chains create free volume through steric bulk.
BPEH : Features a flexible aliphatic chain (adipate core) extended by ether linkages (propoxyethyl). The ether oxygens increase polarity and hydrogen-bonding potential with the polymer (e.g., PVC C-Cl dipoles), while the linear backbone acts as a highly effective "molecular lubricant."
Mechanism of Action
BPEH operates primarily via the Lubricity Theory , where the flexible ester molecules intersperse between polymer chains, neutralizing dipole-dipole attractions and allowing chains to slide past one another with minimal energy.
DEHP relies more heavily on the Free Volume Theory , where its bulky structure mechanically forces polymer chains apart.
Comparative Mechanism Diagram
Caption: Comparison of plasticization mechanisms. DEHP utilizes steric bulk to increase free volume, while BPEH utilizes linear flexibility and polarity to lubricate polymer chains.
Performance Analysis
Plasticizing Efficiency (Tg Suppression)
Efficiency is defined by the amount of plasticizer required to lower the Glass Transition Temperature (Tg) to a specific target.
Data Trend : Glycol adipates like BPEH are typically 10–15% more efficient than DEHP.
Observation : To achieve a Shore A hardness of 80, a formulation might require 50 phr of DEHP but only ~42-45 phr of BPEH.
Why : The linear structure and ether oxygens of BPEH allow for more intimate mixing with the PVC matrix per unit weight compared to the bulky DEHP.
Mechanical Properties
Property
BPEH Formulation
DEHP Formulation
Analysis
Tensile Strength
Lower
Higher
BPEH softens the matrix more effectively, reducing yield strength.
Elongation at Break
Higher
Moderate
The flexible ether chains allow for greater polymer chain extension before failure.
100% Modulus
Lower
Higher
Indicates BPEH produces a "softer" feel at equivalent loading.
Cold Flex Temperature
-50°C to -60°C
-25°C to -30°C
BPEH's primary advantage. The aliphatic chain remains mobile at very low temperatures.
Permanence (Migration & Volatility)
Volatility : BPEH has a lower molecular weight (318 vs 390) and is more volatile. It is less suitable for high-temperature cables (e.g., 105°C rated wire) where DEHP or Trimellitates are preferred.
Migration : BPEH migrates more readily into non-polar media (like oils) due to its linear structure. However, its polarity (ether groups) helps it resist extraction by aliphatic hydrocarbons better than standard adipates like DOA (Dioctyl Adipate).
Experimental Protocols
Protocol A: Determination of Plasticizing Efficiency (DSC Method)
Objective : Quantify the reduction in Glass Transition Temperature (Tg) induced by BPEH vs. DEHP.
Materials :
PVC Resin (K-value 70)
Plasticizers: BPEH (CAS 310398-47-1) and DEHP (CAS 117-81-7)
Stabilizer: Ca/Zn stearate (2 phr)
Workflow :
Dry Blending : Mix PVC resin with stabilizer and plasticizer (concentrations: 0, 20, 40, 60 phr) in a high-speed mixer at 80°C for 10 mins.
Plastisol Preparation : If liquid coating, disperse resin in plasticizer; if solid, melt compound.
Film Formation : Compression mold the dry blend at 170°C for 5 minutes under 15 MPa pressure to form 0.5mm sheets.
DSC Analysis :
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
Cycle: Heat to 200°C (erase thermal history) -> Cool to -100°C -> Heat to 150°C at 10°C/min.
Measurement: Identify Tg as the inflection point of the heat flow curve during the second heating scan.
Validation Criteria : The Tg of pure PVC (~80°C) should drop linearly with plasticizer content. BPEH should show a steeper slope (greater
Objective : Measure plasticizer loss into an absorbent medium.
Specimen Prep : Cut 50mm x 50mm discs from the molded films (Protocol A). Weigh accurately (
).
Exposure : Sandwich the specimen between layers of activated carbon or immerse in a specific solvent (e.g., hexane for oil resistance simulation) for 24 hours at 23°C.
Re-weighing : Remove, wipe clean/dry, and re-weigh (
).
Calculation :
Expected Result : BPEH will likely show higher weight loss than DEHP in activated carbon (volatility) but may vary in solvents depending on polarity.
References
Synthesis and properties of adipate plasticizers . Molecules, 2021.[1][2]
[Link]
(Discusses the synthesis of glycol adipates like DBEA and their biodegradation/performance relative to DEHP).
Comparison of Adipate vs. Phthalate Plasticizers . Journal of Applied Polymer Science.
[Link]
(Foundational text on the efficiency differences between linear aliphatic and aromatic plasticizers).
1,6-Bis(2-propoxyethyl) hexanedioate Product Data . PubChem.
[Link]
(Chemical structure and property verification).
Introduction: The Role and Thermal Stability of Hexanedioate Esters
An In-Depth Technical Guide to the Thermal Degradation Analysis of Hexanedioate Esters Hexanedioate esters, commonly known as adipates, are a significant class of diesters derived from hexanedioic acid (adipic acid). The...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermal Degradation Analysis of Hexanedioate Esters
Hexanedioate esters, commonly known as adipates, are a significant class of diesters derived from hexanedioic acid (adipic acid). They are primarily used as plasticizers to increase the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). Their applications span from food packaging films and medical devices to automotive interiors and wire insulation. In these applications, the material is often subjected to elevated temperatures during processing and end-use. Therefore, understanding the thermal stability and degradation behavior of these esters is paramount for predicting material lifetime, ensuring processing stability, and guaranteeing product safety.
Thermogravimetric Analysis (TGA) is the cornerstone technique for this evaluation.[1][2] It provides quantitative insights into the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.[3] This guide offers a comparative analysis of the thermal degradation of two common C8 adipate esters, discusses the underlying chemical mechanisms, and provides a standardized protocol for conducting TGA in line with industry best practices.
Comparative Analysis of Adipate Ester Stability
The thermal stability of an adipate ester is intrinsically linked to its molecular structure, specifically the nature of the alcohol moiety. Here, we compare two isomeric C22H42O4 diesters: Dioctyl Adipate (DOA), derived from the linear n-octanol, and Bis(2-ethylhexyl) Adipate (DEHA), derived from the branched 2-ethylhexanol.[4][5]
While both are recognized for good thermal performance, their structural differences can influence degradation kinetics. DEHA, with its branched structure, is often cited for its excellent thermal stability.[6] The presence of branching can affect the pyrolysis pathway, which is the dominant degradation route in an inert atmosphere.
Table 1: Comparison of Common Hexanedioate Ester Plasticizers
Feature
Dioctyl Adipate (DOA)
Bis(2-ethylhexyl) Adipate (DEHA)
Alcohol Moiety
n-octanol (linear)
2-ethylhexanol (branched)
Structure
Chemical Formula
C₂₂H₄₂O₄
C₂₂H₄₂O₄
General Thermal Stability
Exhibits good heat stability and is widely used in applications like food packaging films.[7]
Valued for excellent thermal stability and low volatility, making it suitable for high-temperature applications.[6]
Expected TGA Profile
A single-step, sharp mass loss corresponding to the pyrolysis of the ester into adipic acid and 1-octene.
A single-step mass loss is also expected. The branching near the ester linkage may subtly alter the onset temperature compared to its linear isomer, DOA.
The Mechanism of Thermal Degradation: Ester Pyrolysis
For adipate esters, which possess β-hydrogen atoms on their alkyl (alcohol) chains, the primary thermal degradation route in an inert atmosphere is a non-radical, intramolecular elimination reaction known as ester pyrolysis .[8] This reaction proceeds through a concerted mechanism involving a six-membered cyclic transition state.[9][10]
The key steps are:
The carbonyl oxygen of the ester group abstracts a β-hydrogen from the alkyl chain.
Simultaneously, the C-H bond breaks, the C=C double bond of the alkene forms, and the C-O bond of the ester cleaves.
This syn-elimination pathway results in the formation of an alkene and a carboxylic acid.[11] For an adipate diester, this process occurs at both ends of the molecule, ultimately leading to the complete volatilization of the compound. This clean, single-step degradation is a hallmark of this class of esters and is readily observable by TGA.
Below is a diagram illustrating this widely accepted mechanism.
Mechanism of ester pyrolysis via a cyclic transition state.
Standardized Protocol for TGA of Liquid Plasticizers
To ensure data is reliable and comparable across different laboratories, adherence to a standardized methodology is critical. The following protocol is based on the principles outlined in ASTM E1131 and ISO 11358 for thermogravimetric analysis.
I. Instrument and Consumable Preparation
Instrument: A calibrated thermogravimetric analyzer capable of a heating rate of at least 20°C/min up to 600°C.
Sample Pans: Use inert sample pans, such as aluminum or platinum, suitable for liquid samples.
Purge Gas: High-purity nitrogen (99.99% or higher).
II. TGA Experimental Workflow
The workflow for performing TGA on liquid esters is systematic, moving from sample preparation to data interpretation.
Standardized workflow for TGA of hexanedioate esters.
III. Step-by-Step Methodology
Taring: Place an empty sample pan in the TGA and tare the balance to zero. This ensures the initial mass measurement is only of the sample itself.
Sample Loading: Carefully dispense 5–10 mg of the liquid hexanedioate ester into the tared pan. An accurate sample mass is crucial for quantitative analysis.
Instrument Setup: Place the sample pan into the TGA furnace.
Method Programming: Program the instrument with the following parameters:
Initial Temperature: 30°C
Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert gas is essential to study thermal decomposition (pyrolysis) and prevent oxidative degradation.
Heating Rate: Ramp the temperature from 30°C to 600°C at 10°C/min. This rate provides a good balance between resolution and experiment time.
Data Acquisition: Begin the experiment. The instrument will record the sample mass as a function of temperature.
Data Analysis:
TGA Curve: Plot the normalized sample mass (%) on the y-axis against the temperature (°C) on the x-axis.
DTG Curve: Calculate the first derivative of the TGA curve to create a Derivative Thermogravimetry (DTG) plot. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (T_max), a key indicator of thermal stability.[2]
Onset Temperature (T_onset): Determine the onset temperature of decomposition from the TGA curve. This is often calculated at the intersection of the baseline tangent and the tangent of the curve at the point of maximum mass loss.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of hexanedioate esters. By understanding the underlying ester pyrolysis mechanism, researchers can interpret TGA data with confidence. The primary degradation pathway for esters like DOA and DEHA is a clean, single-step volatilization, and their relative stabilities are influenced by structural factors such as alkyl chain branching. Following a standardized protocol, grounded in ASTM and ISO principles, ensures that the generated data is accurate, reproducible, and suitable for direct comparison, empowering scientists to make informed decisions in material selection and formulation development.
References
askIITians. (2019, April 10). Give the mechanism of pyrolysis of ester. Retrieved from askiitians.com. [Link]
Mishra, A. (2020, May 16). Pyrolysis of Esters. YouTube. [Link]
Smith, G. G. (1950). Mechanism of the Pyrolysis of Esters. Journal of the American Chemical Society, 72(4), 1810-1812. Sourced from datapdf.com. [Link]
Wikipedia. (n.d.). Ester pyrolysis. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Ester Pyrolysis. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). The results of the thermal analysis of the plasticizers. [Image attached to a publication]. Retrieved February 15, 2026, from [Link]
Sarsenov, A., et al. (2022). Development of a Highly Efficient Environmentally Friendly Plasticizer. Polymers, 14(9), 1865. [Link]
MDPI. (2021). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. Polymers, 13(21), 3794. [Link]
LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA). Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). TGA curves of the plasticizers. [Image attached to a publication]. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) results of the formulations. [Table from a publication]. Retrieved February 15, 2026, from [Link]
University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Retrieved February 15, 2026, from [Link]
Indo American Journal of Pharmaceutical Sciences. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). IAJPS, 11(08). [Link]
Wikipedia. (n.d.). Bis(2-ethylhexyl) adipate. Retrieved February 15, 2026, from [Link]
LPD Lab Services Ltd. (n.d.). TGA Plots Mass Loss Interpretation and ODT. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Bis(2-ethylhexyl) adipate. PubChem Compound Database. Retrieved February 15, 2026, from [Link]
A Senior Application Scientist's Guide to the Validation of Refractive Index Detection for 1,6-Bis(2-propoxyethyl) hexanedioate and Comparison with Orthogonal Methods
In the landscape of pharmaceutical development and materials science, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth validation framework for the refrac...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and materials science, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth validation framework for the refractive index (RI) detection of 1,6-Bis(2-propoxyethyl) hexanedioate, a complex diester with potential applications as a plasticizer or specialty solvent. We will explore the fundamental principles of RI detection, present a rigorous validation protocol, and objectively compare its performance against alternative analytical techniques, furnishing researchers, scientists, and drug development professionals with the critical insights needed for informed methodological selection.
Introduction to 1,6-Bis(2-propoxyethyl) hexanedioate and the Significance of Refractive Index Detection
1,6-Bis(2-propoxyethyl) hexanedioate is an organic ester that, due to its structure, is expected to be a non-volatile liquid at room temperature. Its analysis is crucial for quality control, stability studies, and formulation development. As this molecule lacks a significant chromophore, direct ultraviolet (UV) spectrophotometric detection is not feasible. Refractive index detection, which measures the change in the speed of light as it passes through the analyte relative to a reference, presents a universal detection method for non-chromophoric compounds, making it a suitable choice for the analysis of 1,6-Bis(2-propoxyethyl) hexanedioate.
The refractive index is a fundamental physical property of a substance and is dependent on temperature and the wavelength of light. For quantitative analysis, an RI detector is often coupled with High-Performance Liquid Chromatography (HPLC) to separate the analyte of interest from impurities or other components in a mixture.
Validation of the Refractive Index Detection Method
A robust validation protocol is essential to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. The following is a comprehensive, step-by-step methodology for the validation of an HPLC-RI method for the quantification of 1,6-Bis(2-propoxyethyl) hexanedioate. This protocol is designed as a self-validating system, where the experimental choices are justified by established scientific principles.
Experimental Workflow for Method Validation
The validation process follows a logical progression, starting from system suitability to the assessment of robustness.
Caption: Workflow for the validation of an HPLC-RI method.
Detailed Experimental Protocols
Instrumentation and Reagents:
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a refractive index detector.
Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or equivalent.
Mobile Phase: Acetonitrile and Milli-Q water (70:30 v/v). The choice of a simple binary mobile phase minimizes baseline fluctuations in the RI detector.
Standards: Purified 1,6-Bis(2-propoxyethyl) hexanedioate (synthesis and purification to >99% purity confirmed by NMR and GC-MS is a prerequisite).
Reference Material: A certified reference material (CRM) of a similar ester with a known refractive index can be used to verify the instrument's performance.
Protocol Steps:
System Suitability: Before commencing validation, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution of 1,6-Bis(2-propoxyethyl) hexanedioate (e.g., 1 mg/mL) six times. The acceptance criteria are typically:
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
Tailing factor (T) ≤ 1.5.
Theoretical plates (N) ≥ 2000.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) is determined. This can be demonstrated by:
Injecting a blank (mobile phase).
Injecting a placebo (formulation matrix without the analyte).
Injecting a solution of the analyte.
Injecting a spiked placebo.
The absence of interfering peaks at the retention time of 1,6-Bis(2-propoxyethyl) hexanedioate in the blank and placebo chromatograms indicates specificity.
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Prepare a series of at least five standard solutions of 1,6-Bis(2-propoxyethyl) hexanedioate covering the expected working range (e.g., 0.1 mg/mL to 2.0 mg/mL).
Inject each standard in triplicate.
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Analyze each concentration level in triplicate.
Calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (S/N), typically 3:1.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined based on an S/N ratio of 10:1.
Alternatively, LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Introduce small variations to critical method parameters, such as:
Flow rate (± 0.1 mL/min).
Column temperature (± 2 °C).
Mobile phase composition (e.g., ± 2% acetonitrile).
Analyze a standard solution under each of these modified conditions and assess the impact on system suitability parameters and the assay result.
Acceptance Criteria: System suitability parameters should remain within the established limits, and the assay results should not deviate significantly from the nominal value.
Comparison with Alternative Analytical Techniques
While HPLC-RI is a suitable method, it is not without its limitations, such as sensitivity to temperature and flow rate fluctuations, and its inability to be used with gradient elution. Therefore, a comparison with orthogonal methods is crucial for comprehensive analytical characterization.
Caption: Comparison of analytical techniques for 1,6-Bis(2-propoxyethyl) hexanedioate.
Performance Comparison
The following table summarizes the key performance characteristics of RI detection compared to other viable analytical techniques for 1,6-Bis(2-propoxyethyl) hexanedioate.
Parameter
HPLC-RI
GC-FID
GC-MS
HPLC-UV (with derivatization)
Principle
Measures changes in refractive index
Measures ions produced during combustion in a hydrogen-air flame
Measures mass-to-charge ratio of ionized molecules
Measures absorbance of UV light by a chromophore
Selectivity
Low
Moderate
High
High
Sensitivity
Low (µg range)
High (ng range)
Very High (pg-fg range)
High (ng-pg range)
Gradient Elution
Not compatible
Not applicable (temperature programming)
Not applicable (temperature programming)
Compatible
Universality
High (for non-chromophoric compounds)
High (for organic compounds)
High
Low (requires chromophore)
Structural Info
No
No
Yes
No
Sample Volatility
Not required
Required
Required
Not required
Destructive
No
Yes
Yes
No
Cost & Complexity
Low to Moderate
Moderate
High
Moderate (higher with derivatization)
Rationale for Method Selection
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis:
For routine quality control and purity assessment where the analyte is the major component and impurities are well-separated,HPLC-RI is a cost-effective and straightforward choice. Its universality for non-chromophoric compounds is a significant advantage.
For the detection of volatile impurities or for assays where higher sensitivity is required,GC-FID is a robust and reliable alternative.[1] Given that esters can be analyzed by GC, this is a strong contender.
For impurity identification and structural elucidation, the high selectivity and structural information provided by GC-MS are indispensable.
For achieving high sensitivity in an HPLC-based method, derivatization to introduce a UV-active chromophore followed by HPLC-UV detection can be employed.[2] However, this adds complexity and potential for variability to the analytical procedure.
Conclusion
The validation of an analytical method is a critical step in ensuring the quality and reliability of data. This guide has provided a comprehensive framework for the validation of an HPLC-RI method for the analysis of 1,6-Bis(2-propoxyethyl) hexanedioate. The outlined protocol, based on established scientific principles, ensures the trustworthiness and robustness of the method.
Furthermore, the comparison with orthogonal analytical techniques highlights that while HPLC-RI is a valuable tool for the analysis of non-chromophoric compounds like 1,6-Bis(2-propoxyethyl) hexanedioate, the selection of the optimal method should be guided by the specific analytical challenge at hand. For trace analysis, impurity identification, or when gradient elution is necessary, alternative techniques such as GC-FID, GC-MS, or derivatization followed by HPLC-UV should be considered. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the integrity and accuracy of their analytical results.
References
Validation of an analytical method for the refractive index measurement of glass fragments. Application to a hit-and-run incident. RSC Publishing.
Validation of an analytical method for the refractive index measurement of glass fragments. Application to a hit-and-run incident | Request PDF. ResearchGate.
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
Alternatives to Methyl Esters for GC Analysis of Fatty Acids. AOCS.
A novel RP‐HPLC refractive index detector method development and validation for determination of trace‐level alcohols (un‐sulfated) in sodium lauryl sulfate raw material. Wiley Analytical Science.
GUIDELINE FOR THE DETERMINATION OF REFRACTIVE INDICES OF GLASS FRAGMENTS. ENFSI.
A Novel RP-HPLC Refractive Index Detector Method Development and Validation for Determination of Trace Level Alcohols (Un-Sulfated) in Sodium Lauryl Sulfate Raw Material. Semantic Scholar.
A Comparative Analysis of the Viscosity of Aliphatic Esters for Pharmaceutical Formulations
A Technical Guide for Researchers and Drug Development Professionals In the realm of pharmaceutical sciences, the selection of excipients is a critical decision that profoundly influences the manufacturability, stability...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical sciences, the selection of excipients is a critical decision that profoundly influences the manufacturability, stability, and bioavailability of a drug product.[1] Among the diverse array of available excipients, aliphatic esters are frequently employed as plasticizers, solvents, and viscosity-modifying agents in various dosage forms, including oral liquids, topical creams, and parenteral formulations.[1][2] This guide provides a comparative analysis of the viscosity of 1,6-Bis(2-propoxyethyl) hexanedioate against other commonly used aliphatic esters, namely Dioctyl Adipate (DOA) and Dibutyl Sebacate (DBS).
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of the physicochemical principles governing viscosity in these compounds, supported by established experimental methodologies. Our objective is to furnish a comprehensive resource that not only presents comparative data but also elucidates the underlying structure-property relationships, thereby empowering informed excipient selection.
The Critical Role of Viscosity in Pharmaceutical Formulations
Viscosity, a measure of a fluid's resistance to flow, is a paramount physical property in pharmaceutical development.[3][4] It significantly impacts several aspects of a drug product's lifecycle:
Manufacturing Processes: The viscosity of a formulation dictates the choice of processing equipment and parameters for operations such as mixing, filling, and coating.[1][3]
Product Stability: For suspensions and emulsions, viscosity is a key factor in preventing phase separation and ensuring the uniform distribution of the active pharmaceutical ingredient (API).[1]
Drug Delivery and Bioavailability: In topical and injectable formulations, viscosity influences the spreadability, residence time at the site of application, and the rate of drug release and absorption.[1]
Patient Compliance: The viscosity of oral liquids can affect palatability and ease of swallowing, which is particularly crucial for pediatric and geriatric populations.[1]
Understanding the Molecular Determinants of Viscosity in Aliphatic Esters
The viscosity of an aliphatic ester is intrinsically linked to its molecular structure. Several key factors come into play:
Chain Length: An increase in the carbon chain length of either the diacid or the alcohol moiety generally leads to a corresponding increase in viscosity due to greater intermolecular van der Waals forces.[5][6][7]
Branching: Branched isomers typically exhibit lower viscosities compared to their straight-chain counterparts. The branching disrupts the orderly packing of molecules, leading to weaker intermolecular interactions.[7]
Functional Groups: The presence of polar functional groups can lead to dipole-dipole interactions or hydrogen bonding, which can significantly increase viscosity.[7][8] The ether linkages in 1,6-Bis(2-propoxyethyl) hexanedioate, for instance, introduce polarity and the potential for hydrogen bonding with protic solvents, which would be expected to influence its viscosity.
Comparative Viscosity Data
Compound
Chemical Structure
Molecular Formula
Dynamic Viscosity (mPa·s) at 20°C
Kinematic Viscosity (mm²/s) at 20°C
1,6-Bis(2-propoxyethyl) hexanedioate
(Structure not shown due to complexity, refer to chemical name)
C16H30O6
Not available
Not available
Dioctyl Adipate (DOA)
(Structure not shown due to complexity, refer to chemical name)
Discussion and Structure-Viscosity Relationship Analysis
Based on its molecular structure, we can infer the likely viscosity profile of 1,6-Bis(2-propoxyethyl) hexanedioate relative to DOA and DBS. The presence of two ether linkages in the ester side chains of 1,6-Bis(2-propoxyethyl) hexanedioate introduces a degree of polarity and flexibility that is absent in the purely aliphatic side chains of DOA and DBS. This could lead to stronger intermolecular dipole-dipole interactions, potentially resulting in a higher viscosity compared to aliphatic esters of similar molecular weight. However, the increased flexibility of the ether-containing side chains might counteract this effect to some extent by hindering efficient molecular packing.
To definitively determine the viscosity of 1,6-Bis(2-propoxyethyl) hexanedioate and enable a direct comparison, a standardized experimental protocol is essential.
Experimental Protocol for Viscosity Determination
The following section outlines a detailed, step-by-step methodology for measuring the dynamic and kinematic viscosity of aliphatic esters, adhering to internationally recognized standards.
Principle of Measurement
This protocol is based on the principles of rotational viscometry for dynamic viscosity and capillary viscometry for kinematic viscosity, in accordance with ASTM D445.[11][12][13][14][15]
Materials and Equipment
Test Samples: 1,6-Bis(2-propoxyethyl) hexanedioate, Dioctyl Adipate, Dibutyl Sebacate
Viscometer: A rotational viscometer (e.g., Brookfield DV-E) for dynamic viscosity and a calibrated glass capillary viscometer for kinematic viscosity.[16][17][18][19]
Temperature-Controlled Bath: Capable of maintaining the test temperature within ±0.02°C.[11]
Timing Device: Accurate to ±0.07% with a resolution of 0.1 s.[11]
Certified Viscosity Reference Standards
Volumetric glassware, syringes, and cleaning solvents
Experimental Workflow: Viscosity Measurement
Caption: Experimental workflow for determining dynamic and kinematic viscosity.
Detailed Steps for Kinematic Viscosity Measurement (ASTM D445)
Sample Preparation: Ensure the sample is homogeneous and free of air bubbles by placing it in an ultrasonic bath. If the sample contains any solid particles, it must be filtered.[11]
Viscometer Selection and Preparation: Select a calibrated capillary viscometer of the appropriate size for the expected viscosity range. Clean and dry the viscometer thoroughly.
Sample Loading: Charge the viscometer with the test sample in the manner dictated by its design.
Temperature Equilibration: Place the charged viscometer into the temperature-controlled bath. Allow at least 30 minutes for the sample to reach thermal equilibrium.[11]
Measurement: Using a suction bulb, draw the liquid up through the capillary to a point above the top timing mark. Release the suction and allow the liquid to flow freely down the capillary.
Timing: Start the timing device as the meniscus of the liquid passes the first timing mark and stop it as it passes the second. Record the flow time to the nearest 0.1 second.[11]
Calculation: Calculate the kinematic viscosity (ν) in mm²/s by multiplying the measured flow time (t) in seconds by the viscometer constant (C) in mm²/s².
ν = C * t
Repeatability: Perform at least two measurements and ensure they agree within the specified repeatability of the method.
Detailed Steps for Dynamic Viscosity Measurement (Rotational Viscometer)
Instrument Setup: Select the appropriate spindle and rotational speed based on the anticipated viscosity of the sample.[16]
Sample Preparation: Place the sample in a suitable container and allow it to equilibrate to the desired test temperature.
Measurement: Immerse the spindle into the sample up to the designated immersion mark. Start the viscometer motor and allow the reading to stabilize.[16]
Data Recording: Record the viscosity reading in millipascal-seconds (mPa·s).[17] It is also good practice to record the spindle number, speed, and temperature.
Dynamic to Kinematic Conversion: The dynamic viscosity (η) can be related to the kinematic viscosity (ν) through the density (ρ) of the fluid: η = ν * ρ.[11]
Conclusion
The viscosity of aliphatic esters is a critical parameter in the development of robust and effective pharmaceutical formulations. While direct experimental data for 1,6-Bis(2-propoxyethyl) hexanedioate is not currently available, a comparative analysis with structurally similar esters such as Dioctyl Adipate and Dibutyl Sebacate, grounded in the principles of molecular structure-property relationships, provides valuable insights for formulation scientists. The presence of ether linkages in 1,6-Bis(2-propoxyethyl) hexanedioate suggests a potentially different viscosity profile compared to purely aliphatic esters.
To facilitate direct comparison and informed excipient selection, it is imperative to conduct experimental viscosity measurements under standardized conditions. The detailed protocols provided in this guide, based on established ASTM standards, offer a reliable framework for generating the necessary data. By understanding and controlling the viscosity of excipients, researchers can optimize drug product performance, from manufacturing to therapeutic efficacy.
References
What is a Brookfield Viscometer? - Martests Instrument. Available from: [Link]
Dibutyl Sebacate - East Harbour Group. Available from: [Link]
Effects of molecular architecture on Viscosity Grades (VG). Heat... - ResearchGate. Available from: [Link]
D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - ASTM. Available from: [Link]
American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - Australian Business Licence and Information Service - ABLIS. Available from: [Link]
Pharmaceutical Formulations and Viscosity Control of Temperature - RheoSense, Inc. Available from: [Link]
A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application - MDPI. Available from: [Link]
A Guide to the Safe Disposal of 1,6-Bis(2-propoxyethyl) hexanedioate for Laboratory Professionals
< In the dynamic environment of research and development, the responsible management of chemical waste is a cornerstone of a safe and ethically sound laboratory. This guide provides a comprehensive, step-by-step protocol...
Author: BenchChem Technical Support Team. Date: February 2026
<
In the dynamic environment of research and development, the responsible management of chemical waste is a cornerstone of a safe and ethically sound laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,6-Bis(2-propoxyethyl) hexanedioate, ensuring the safety of personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Key Characteristics:
Chemical Stability: The substance is stable under normal storage conditions.[1]
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[1]
Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes.[1]
Potential Hazards: While one Safety Data Sheet (SDS) indicates it is not considered hazardous by the OSHA Hazard Communication Standard, others suggest it may cause skin, eye, and respiratory irritation.[2][3] High concentrations of vapor or mist may be harmful if inhaled.[1] It is prudent to handle this chemical with care, assuming a degree of irritant and harmful potential.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Prior to handling 1,6-Bis(2-propoxyethyl) hexanedioate for any purpose, including disposal, the following personal protective equipment is mandatory:
To protect skin and clothing from accidental splashes.
Respiratory Protection
Generally not required with adequate ventilation. If handling large quantities or in a poorly ventilated area, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.[2]
To prevent inhalation of potentially harmful vapors or mists.[1]
Step-by-Step Disposal Protocol
The disposal of 1,6-Bis(2-propoxyethyl) hexanedioate must adhere to all local, state, and federal regulations.[1] The following protocol is a guide to best practices.
Waste Segregation: The Foundation of Proper Disposal
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for "Non-Halogenated Organic Solvents".[5] The container must be chemically compatible with the ester.[6]
Accurate Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1,6-Bis(2-propoxyethyl) hexanedioate," and the date waste accumulation began.[7][8] All constituents of a mixture must be listed with their approximate percentages.[8]
No Mixing: Do not mix this waste stream with halogenated solvents, strong acids or bases, or heavy metals.[9] Incompatible chemicals must be kept separate.[6]
Accumulation and Storage
Secure Closure: Keep the waste container tightly closed except when adding waste.[10]
Safe Location: Store the container in a designated, well-ventilated satellite accumulation area (SAA).[8][10]
Secondary Containment: The container should be placed in a secondary containment system to prevent spills from spreading.[10]
Final Disposal Procedure
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.[7]
Licensed Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[11]
Preferred Method: The recommended disposal method is controlled incineration at a licensed facility.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][13]
Visualizing the Disposal Workflow
This diagram illustrates the decision-making process for the proper disposal of 1,6-Bis(2-propoxyethyl) hexanedioate.
A Comprehensive Guide to the Safe Handling and Disposal of 1,6-Bis(2-propoxyethyl) hexanedioate
For Researchers, Scientists, and Drug Development Professionals Understanding the Risks: A Proactive Approach to Safety Given the limited specific toxicological data for 1,6-Bis(2-propoxyethyl) hexanedioate, a cautious a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: A Proactive Approach to Safety
Given the limited specific toxicological data for 1,6-Bis(2-propoxyethyl) hexanedioate, a cautious approach is paramount. Based on information for similar compounds, we can anticipate the following potential hazards:
Eye Contact: May cause irritation and potential tissue damage if not promptly removed.[3]
Skin Contact: While considered a low hazard for typical industrial handling, prolonged or repeated contact may cause irritation.[3]
Inhalation: High concentrations of vapor, mist, or dust may be harmful if inhaled.[3]
It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable for ensuring personal safety. The following table outlines the recommended PPE for handling 1,6-Bis(2-propoxyethyl) hexanedioate.
PPE Category
Specification
Rationale
Eye and Face Protection
Wear safety glasses with side shields or goggles.[4]
To protect against potential splashes that could cause eye irritation or damage.[3]
Skin Protection
Wear protective gloves and a lab coat or other protective clothing.[4]
To prevent direct skin contact and potential irritation.[3]
Respiratory Protection
Use in a well-ventilated area. If ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[4]
To minimize the inhalation of potentially harmful vapors or mists.[3][4]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a structured operational plan minimizes the risk of exposure and accidents.
Preparation and Handling
Ensure Adequate Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
Don Appropriate PPE: Before handling the compound, put on all recommended personal protective equipment as detailed in the table above.
Inspect Containers: Check that the chemical container is clearly labeled and free from leaks or damage.[5]
Avoid Contact: Exercise care to avoid contact with eyes, skin, and clothing.[6]
Prevent Ingestion: Do not eat, drink, or smoke in the handling area.[5][7]
Wash Thoroughly: After handling, wash hands and any exposed skin thoroughly with soap and water.[3][7]
Storage
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Route
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
Skin Contact
Wash skin with soap and water. Remove contaminated clothing and launder it before reuse. Get medical attention if irritation develops or persists.[3]
Inhalation
Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion
Do NOT induce vomiting. If the victim is conscious and alert, give 2 to 4 cupfuls of water or milk. Call a physician or poison control center immediately.[3]
Accidental Release Measures
In case of a spill, contain the material with an inert absorbent and dispose of the contaminated absorbent, container, and unused contents in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[5]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.
Waste Characterization: All waste containing 1,6-Bis(2-propoxyethyl) hexanedioate must be treated as chemical waste.
Containerization: Collect waste in a suitable, labeled container. Ensure the container is compatible with the chemical.
Disposal Method: Dispose of the material in accordance with all applicable local, regional, national, and international regulations.[3][4][8] This may involve incineration by an approved waste disposal facility.[9]
Contaminated Packaging: Do not reuse the container. Dispose of it in the same manner as the product.[4]
Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of 1,6-Bis(2-propoxyethyl) hexanedioate.
Caption: Workflow for Safe Handling and Disposal
References
Safety Data Sheet. (2024-02-13).
PubChem. (n.d.). 1,6-Bis(2-propoxyethyl) hexanedioate. Retrieved from [Link]
Modern Plastics. (n.d.). Best Personal Protective Equipments (PPE). Retrieved from [Link]
BlastOne International. (n.d.). Personal Protective Equipment (PPE) | Industrial Safety Gear. Retrieved from [Link]
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
IMPOTUSA. (2023-04-12). Protective PPE for the chemical industry. Retrieved from [Link]
Loba Chemie. (2018-10-20). 1,6-HEXANEDIOL FOR SYNTHESIS MSDS. Retrieved from [Link]
Pack-n-Tape. (n.d.). Personal Protective Equipment. Retrieved from [Link]
Chemical Waste Management Guide. (n.d.). Retrieved from [Link]
Wikipedia. (n.d.). 1,6-Hexanediol diglycidyl ether. Retrieved from [Link]
US EPA. (2025-12-04). Hexanedioic acid, 1,6-bis[2-(diethylamino)ethyl] ester - Substance Details. Retrieved from [Link]